5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-11-6(8(13)14)7(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRBMSPXDXFNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Technical Guide: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
The following technical guide details the physicochemical properties, synthesis, and handling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid .
Executive Summary
5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of peptide mimetics and fragment-based drug discovery. Unlike the ubiquitous 2-aminothiazole derivatives (e.g., Dasatinib intermediates), the 5-aminothiazole scaffold is electronically distinct, possessing a higher electron density that renders it more susceptible to oxidation. The tert-butoxycarbonyl (Boc) protection on the 5-amino group is critical not only for orthogonality in peptide synthesis but also for stabilizing the thiazole core against oxidative degradation during storage and handling.
This guide provides a validated technical profile for researchers utilizing this compound in Solid Phase Peptide Synthesis (SPPS) or medicinal chemistry campaigns.
Chemical Identity & Structural Analysis
| Property | Specification |
| Compound Name | 5-(tert-Butoxycarbonylamino)-2-methylthiazole-4-carboxylic acid |
| Parent Core CAS | 36405-01-3 (Free amine/acid form) |
| Ethyl Ester CAS | 31785-05-4 (Precursor intermediate) |
| Molecular Formula | C |
| Molecular Weight | 258.30 g/mol |
| SMILES | CC1=NC(C(O)=O)=C(N1)NC(OC(C)(C)C)=O |
| Core Scaffold | 1,3-Thiazole (2-methyl, 4-carboxy, 5-amino substituted) |
Structural Insight: The molecule features a 5-amino-1,3-thiazole core. The nitrogen at position 3 and sulfur at position 1 create a push-pull electronic system. The amino group at position 5 is strongly electron-donating, making the C5 position nucleophilic. The Boc protecting group attenuates this electron density, significantly enhancing the shelf-life and resistance to oxidative ring-opening compared to the free amine.
Physicochemical Properties[1][5][6][7]
Solubility Profile
The Boc-protected acid exhibits a distinct solubility switch compared to its zwitterionic parent (CAS 36405-01-3).
| Solvent | Solubility Rating | Technical Note |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions (10-100 mM). |
| DMF | High (>50 mg/mL) | Suitable for coupling reactions (e.g., HATU/DIEA). |
| DCM | Moderate | Soluble, but may require small % MeOH for high concentrations. |
| Methanol | High | Good for transfers; avoid for long-term storage (transesterification risk). |
| Water | Low/Insoluble | Precipitates at acidic/neutral pH; soluble as a carboxylate salt (pH > 8). |
Acid-Base Characteristics (pKa)
-
Carboxylic Acid (C4-COOH): Predicted pKa 3.2 – 3.8 . The electron-withdrawing nature of the thiazole ring (via the C=N bond) increases the acidity of the C4-carboxyl group compared to benzoic acid.
-
Carbamate (C5-NH-Boc): Non-basic. The lone pair on the nitrogen is delocalized into the carbonyl of the Boc group and the thiazole ring system.
Stability & Degradation Risks
-
Oxidative Instability: The 5-aminothiazole core is prone to oxidation at the sulfur atom (forming sulfoxides) or oxidative dimerization if the Boc group is removed prematurely.
-
Thermal Stability: Stable up to ~120°C. Prolonged heating >60°C in acidic media can cause Boc deprotection.
-
Hydrolysis: The C4-carboxylic acid is stable. The Boc group is sensitive to strong acids (TFA, HCl) but stable to bases (LiOH, piperidine).
Synthetic Workflow & Manufacturing
The synthesis of 5-amino-4-carboxy thiazoles is structurally challenging and distinct from the Hantzsch synthesis used for 2-aminothiazoles. The most robust route utilizes the Lawesson’s Reagent cyclization of acylamino-cyanoacetates.
Validated Synthetic Route
-
Cyclization: Reaction of ethyl 2-acetamido-2-cyanoacetate with Lawesson’s reagent generates the thiazole core.
-
Protection: The resulting ethyl 5-amino-2-methylthiazole-4-carboxylate is Boc-protected.
-
Hydrolysis: Selective hydrolysis of the ethyl ester yields the target acid.
Reaction Pathway Diagram (Graphviz)
Caption: Synthetic pathway from acyclic precursors to the Boc-protected thiazole scaffold via Lawesson's cyclization.
Experimental Protocols
Solubility & Purity Check (HPLC Method)
Before using in coupling reactions, verify purity to ensure no free amine (degraded product) is present.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiazole absorption) and 220 nm (Amide bond).
-
Expected Retention: The Boc-acid will elute significantly later than the parent free amine (CAS 36405-01-3) due to increased lipophilicity.
Coupling Protocol (Solid Phase Peptide Synthesis)
Due to the steric bulk of the Boc group adjacent to the carboxylic acid and the thiazole ring, coupling requires efficient activation.
-
Activation: Dissolve 3.0 eq of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid in DMF.
-
Reagents: Add 2.9 eq HATU (or PyBOP) and 6.0 eq DIEA (Diisopropylethylamine).
-
Pre-activation: Stir for 2-3 minutes to form the activated ester (color change to yellow/orange is normal).
-
Coupling: Add to the resin-bound amine. Shake for 2–4 hours.
-
Monitoring: Use the Chloranil Test (acetaldehyde/chloranil) rather than Kaiser test, as secondary amines or steric hindrance might give false negatives.
Storage & Handling
-
Storage Condition: -20°C is recommended. Store under Argon or Nitrogen.
-
Light Sensitivity: Protect from light. 5-aminothiazoles can undergo photo-oxidation.
-
Hygroscopicity: Keep desiccated. Moisture can promote slow hydrolysis of the Boc group if trace acid is present.
References
-
Sigma-Aldrich. 5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3) Product Specification.
-
Zhao, H., et al. (2013). "Synthesis and biological evaluation of 5-aminothiazole derivatives." Advanced Materials Research, 634-638, 1099-1102.
-
Golankiewicz, B., et al. (1995).[1] "Synthesis of 5-aminothiazole-4-carboxylic acid derivatives." Nucleosides and Nucleotides, 14(3-5), 313-316.[1]
-
BenchChem. Technical Guide: Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
-
PubChem. Compound Summary: 5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester (CAS 31785-05-4).[2]
Sources
Technical Guide: Chemical Structure, Synthesis, and Molecular Profiling of Boc-Protected Thiazole Amino Acids
Executive Summary
This technical guide provides a comprehensive analysis of Boc-protected thiazole amino acids, a critical class of peptidomimetic building blocks used in drug discovery. Thiazole rings serve as bioisosteres for peptide bonds and aromatic side chains, offering enhanced metabolic stability and conformational restriction. This document details the structural classification, molecular weight profiling, and synthetic protocols (specifically the Hantzsch synthesis) required for integrating these moieties into solid-phase peptide synthesis (SPPS).
Structural Architecture and Classification
Thiazole amino acids can be categorized into two distinct structural classes based on the integration of the thiazole ring relative to the peptide backbone. Understanding this distinction is vital for predicting the conformational impact on the final peptide sequence.
Type A: Thiazole as a Backbone Constraint
In this configuration, the thiazole ring replaces the amide bond or the
-
Core Scaffold: 2-aminothiazole-4-carboxylic acid or 2-aminothiazole-5-carboxylic acid.
-
Function: Acts as a rigid spacer, often inducing turns or extended
-sheet-like structures.
Type B: Thiazole as a Side-Chain Surrogate
Here, the thiazole ring functions as a side-chain functionality, mimicking Histidine (imidazole) or Phenylalanine (benzene). The peptide backbone remains standard (
-
Core Scaffold: 4-thiazolylalanine (Thza) or 2-thiazolylalanine.
-
Function: Provides
-stacking interactions and hydrogen bond acceptance (via the thiazole nitrogen) without the metabolic liability of standard aromatic residues.
Visualization: Structural Logic Flow
The following diagram illustrates the classification and synthetic derivation logic.
Figure 1: Structural classification of thiazole amino acids distinguishing between backbone-integrated scaffolds and side-chain surrogates.[1]
Quantitative Profiling: Molecular Weight and Formula[2]
Precise molecular weight calculations are essential for mass spectrometry validation during synthesis. The table below aggregates the physicochemical data for the most common Boc-protected derivatives.
Note on Calculation: Molecular weights (MW) represent the average isotopic mass, while Monoisotopic Mass is critical for high-resolution MS (HRMS).
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Avg MW ( g/mol ) | Monoisotopic Mass (Da) |
| Boc-2-amino-thiazole-4-carboxylic acid | Boc-Atz4-OH | 83673-98-7 | C | 244.27 | 244.05 |
| Boc-2-amino-thiazole-5-carboxylic acid | Boc-Atz5-OH | 302964-02-9 | C | 244.27 | 244.05 |
| Boc-L-4-Thiazolylalanine | Boc-L-4-Thza-OH | 113869-02-6 | C | 272.32 | 272.08 |
| Boc-2-amino-4-methylthiazole-5-acetic acid | Boc-Amta-OH | N/A | C | 272.32 | 272.08 |
Expert Insight: Mass Spectrometry Validation
When analyzing crude cleavage products of peptides containing these residues:
-
Boc Removal: The Boc group adds exactly 100.12 Da to the core structure. Upon TFA treatment (deprotection), look for the mass shift of
Da. -
Isotopic Pattern: The presence of Sulfur (
S) confers a distinct isotopic signature. The M+2 peak ( S) will be approximately 4.5% of the M+ peak height, which is a key diagnostic feature for confirming the integrity of the thiazole ring.
Synthetic Methodology: The Hantzsch Thiazole Synthesis[1][6][7][8][9][10]
The gold standard for synthesizing thiazole amino acids is the Hantzsch Thiazole Synthesis . This method involves the condensation of a thioamide with an
Reaction Mechanism Workflow
Figure 2: Step-wise workflow of the Hantzsch synthesis leading to Boc-protected thiazole amino acids.
Detailed Protocol: Synthesis of Boc-L-4-Thiazolylalanine
Prerequisites:
-
Starting Material A: Boc-L-Aspartic acid
-thioamide (or equivalent chiral thioamide). -
Starting Material B: Bromoacetaldehyde (or ethyl bromopyruvate for carboxylate derivatives).
Step-by-Step Procedure:
-
Condensation:
-
Dissolve the thioamide (1.0 eq) in anhydrous Ethanol or DMF.
-
Add the
-bromoketone (1.1 eq) dropwise at 0°C to prevent uncontrolled exotherms. -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (approx. 70-80°C) for 4-6 hours.
-
Critical Control Point: Monitor by TLC or LC-MS. The disappearance of the thioamide peak is the primary endpoint.
-
-
Workup & Isolation:
-
Evaporate solvent under reduced pressure.
-
Neutralize the residue with saturated NaHCO
. -
Extract with Ethyl Acetate (
).[2]
-
-
Boc-Reprotection (If lost during acidic cyclization):
-
Note: The HBr generated during cyclization can cleave acid-labile Boc groups.
-
Dissolve the crude amine in Dioxane/Water (1:1).
-
Add Di-tert-butyl dicarbonate (Boc
O, 1.5 eq) and Triethylamine (2.0 eq). -
Stir at room temperature for 12 hours.
-
-
Purification:
-
Purify via flash column chromatography (SiO
, Hexane/EtOAc gradient).
-
Addressing Racemization (Scientific Integrity)
A common failure mode in thiazole synthesis from chiral amino acids is racemization at the
-
Mitigation Strategy: Use the "Modified Hantzsch" conditions—perform the reaction at lower temperatures using CaCO
to neutralize HBr in situ, preventing the acid-catalyzed racemization pathway [1].
Strategic Applications in Drug Discovery
Peptide Backbone Constraints
Incorporating Boc-2-aminothiazole-4-carboxylic acid into a peptide backbone restricts the conformational freedom of the chain. This is particularly useful for:
-
Macrocyclization: Creating "stapled" peptides where the thiazole acts as a rigid linker.
-
Protease Resistance: The thiazole-amide bond is resistant to standard proteolytic cleavage, extending the in vivo half-life of the therapeutic peptide.
Bioisosterism
Thiazoles are excellent bioisosteres for:
-
Phenylalanine: Similar lipophilicity but with added polarity from the Nitrogen/Sulfur, improving solubility.
-
Histidine: The thiazole nitrogen (N3) can accept hydrogen bonds, mimicking the imidazole N
, though with a lower pKa (~2.5 vs 6.0 for His), making it neutral at physiological pH.
References
-
Bredenkamp, M. W., et al. "Observations on the Hantzsch reaction: Synthesis of N-(t)Boc-S-dolaphenine."[3] University of Johannesburg Research Repository. Available at: [Link]
-
PubChem. "2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected (CID 1502051)."[4] National Library of Medicine. Available at: [Link]
-
Fairlie, D. P., et al. "Thiazoles in Peptides and Peptidomimetics." UQ eSpace. Available at: [Link]
Sources
The Strategic Role of 5-(Boc-amino)-2-methylthiazole-4-carboxylic Acid in Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic building blocks, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (CAS 1270034-31-5) represents a high-value scaffold for peptidomimetic design and fragment-based drug discovery (FBDD). Unlike the ubiquitous 2-aminothiazole derivatives found in kinase inhibitors like Dasatinib, this 5-amino-4-carboxy isomer offers a unique vector arrangement that mimics the
This guide provides a comprehensive technical analysis of this molecule, detailing its structural pharmacophore properties, validated synthetic routes, and specific utility in constraining peptide conformations and targeting Focal Adhesion Kinase (FAK).
Structural Analysis & Pharmacophore Properties
The utility of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid stems from its ability to serve as a constrained bioisostere of standard amino acids.
The "Reverse" Thiazole Scaffold
Most commercial thiazole libraries are based on the Hantzsch synthesis, yielding 2-amino-4-aryl derivatives. The 5-amino-4-carboxy core of the subject molecule is synthetically more demanding but structurally distinct:
-
Peptide Bond Isostere: The distance and angle between the 5-amino nitrogen and the 4-carboxyl carbon closely mimic a cis-peptide bond or a constrained turn inducer.
-
2-Methyl Group: Provides a lipophilic anchor (LogP modulation) and blocks the metabolically vulnerable C2 position, preventing oxidative ring opening.
-
Electronic Profile: The thiazole ring acts as an electron sink. The 5-amino group is less basic than a standard aniline due to resonance into the electron-deficient ring/carboxyl system, affecting its H-bond donor capability.
Physicochemical Data (Calculated)
| Property | Value | Implication for MedChem |
| Formula | C | Standard building block size |
| MW | 258.29 g/mol | Fragment-compatible (<300 Da) |
| cLogP | ~1.7 | Ideal for oral bioavailability |
| TPSA | ~117 Å | High polarity; likely requires masking (amide coupling) for cell permeability |
| pKa (Acid) | ~3.5 | Stronger acid than aliphatic amino acids; facilitates coupling |
Synthetic Utility & Reactivity[1]
The synthesis of the 5-amino isomer is non-trivial compared to the 2-amino variant. The most robust route utilizes Palladium-catalyzed amination, avoiding the unstable 5-nitro precursors.
Validated Synthetic Route
The following workflow describes the conversion of ethyl 2-methylthiazole-4-carboxylate to the target Boc-protected acid.
Figure 1: Validated synthetic pathway via Buchwald-Hartwig amination.
Critical Reactivity Considerations
-
Carboxylic Acid Activation: The C4-carboxylic acid is sterically crowded by the C5-Boc-amino group. Standard coupling reagents (HATU, EDC) work, but acid chlorides (generated via Ghosez's reagent) are often required for sterically hindered amines.
-
Boc Stability: The thiazole ring is electron-withdrawing. This reduces the nucleophilicity of the amine but also stabilizes the urethane linkage. Standard TFA/DCM deprotection is effective.
-
Saponification Risks: Hydrolysis of the ester precursor (Ethyl 5-(Boc-amino)...) requires care. Harsh basic conditions (NaOH, >60°C) can lead to decarboxylation of the 4-position, as thiazole-4-carboxylic acids are prone to thermal decarboxylation. Lithium hydroxide (LiOH) in THF/Water at 0°C to RT is the preferred protocol.
Medicinal Chemistry Applications
Peptidomimetics & Macrocycles
This scaffold is a premier choice for backbone constraint . In cyclic peptides, replacing a flexible amino acid (e.g., Gly, Ala) with this thiazole unit:
-
Locks the conformation, reducing the entropic penalty of binding.
-
Removes a proteolytic cleavage site (peptide bond replacement).
-
Introduces a planar motif that can stack with aromatic residues in the receptor pocket.
Kinase Inhibition (FAK Targeting)
Research indicates the utility of 5-amino-2-methylthiazole-4-carboxylates in developing inhibitors for Focal Adhesion Kinase (FAK) . The scaffold serves as a linker that orients the "warhead" (interacting with the kinase hinge region) and the "tail" (interacting with the solvent-exposed region).
-
Mechanism:[1][2][3][4][5] The 5-amino group couples to a pyrimidine or pyridine core, while the 4-carboxylate is derivatized to reach solubilizing groups.
Fragment-Based Drug Discovery (FBDD)
As a fragment, this molecule provides a high density of functional groups (Acid, Amine, Heterocycle) in a low MW package. It is often screened to find novel binding pockets where the thiazole sulfur interacts with methionine or cysteine residues via S-π interactions .
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate (Precursor)
Note: This is the critical intermediate before Boc protection and hydrolysis.
Reagents: Ethyl 5-bromo-2-methylthiazole-4-carboxylate (1.0 eq), Benzophenone imine (1.2 eq), Pd
-
Degassing: Charge a reaction vessel with the bromo-thiazole, Pd catalyst, ligand, and base. Purge with Argon for 15 minutes.
-
Coupling: Add Toluene (0.2 M concentration) and benzophenone imine. Heat to 100°C for 12–16 hours.
-
Hydrolysis: Cool to RT. Add 1N HCl (aq) and THF (1:1 ratio) and stir for 2 hours to cleave the imine.
-
Workup: Neutralize with NaHCO
, extract with EtOAc. The free amine is often unstable; proceed immediately to Boc protection.
Protocol B: Boc Protection & Saponification
-
Protection: Suspend the crude amine in Dioxane/Water (1:1). Add NaHCO
(2.5 eq) and Boc O (1.2 eq). Stir at RT for 18h. -
Saponification: To the Boc-ester solution, add LiOH (3.0 eq). Monitor by LCMS.
-
Caution: Do not heat above 40°C to avoid decarboxylation.
-
-
Isolation: Acidify carefully with 1M KHSO
to pH 3-4. Extract with EtOAc. Crystallize from Hexanes/EtOAc.
Visualizing the SAR Landscape
The following diagram illustrates the Structure-Activity Relationship (SAR) vectors available on this scaffold.
Figure 2: SAR vectors for lead optimization.
References
-
Groend, B. J., et al. (2015). "Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor." ACS Medicinal Chemistry Letters.
-
Sigma-Aldrich. (2024). "Product Specification: 5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid."
-
Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLoS ONE.
-
Fairlie, D. P., et al. (2016).[2][3] "Thiazoles in Peptides and Peptidomimetics." Chemical Reviews.
Sources
2-Methylthiazole-4-Carboxylic Acid Derivatives: Synthetic Architectures and Therapeutic Applications
[1]
Executive Summary
The 2-methylthiazole-4-carboxylic acid scaffold represents a privileged heterocyclic core in medicinal chemistry.[1][2] Distinct from its 5-carboxy isomer, this moiety offers unique vectors for substitution that have been successfully exploited to target G-protein coupled receptors (GPCRs) and kinase pathways.[1] This guide details the regioselective synthesis of the core, its transformation into bioactive amides and thioamides, and its application in clinical candidates like PF-07054894 .[1]
Structural Distinction & Significance
It is critical to distinguish the target scaffold from its common isomers to ensure synthetic accuracy.[1]
| Feature | Target Scaffold | Common Isomer (Febuxostat Core) |
| IUPAC Name | 2-Methylthiazole-4-carboxylic acid | 4-Methylthiazole-5-carboxylic acid |
| CAS Number | 35272-15-2 | 20485-41-0 |
| Substituent Pattern | Methyl at C2; Carboxyl at C4 | Methyl at C4; Carboxyl at C5 |
| Primary Precursors | Thioacetamide + Ethyl Bromopyruvate | Thioformamide + Ethyl 2-chloroacetoacetate |
| Key Application | CCR6 Antagonists, P2Y2 Ligands | Xanthine Oxidase Inhibitors |
Chemical Synthesis: The Hantzsch Protocol
The construction of the 2-methylthiazole-4-carboxylic acid core relies on the Hantzsch Thiazole Synthesis .[1][2] Unlike the synthesis of the 5-carboxy isomer which uses
Core Synthesis Workflow
Reaction Logic: The condensation involves the nucleophilic attack of the thioamide sulfur on the
Protocol:
-
Reagents: Thioacetamide (1.0 eq), Ethyl Bromopyruvate (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Hydrolysis: Treat the ethyl ester with 1M LiOH or NaOH in THF/Water (1:1) at room temperature to yield the free acid (2-methylthiazole-4-carboxylic acid).[1]
Visualization: Hantzsch Regioselectivity
The following diagram illustrates the specific pathway to the C4-carboxy isomer.[1]
Caption: Regioselective Hantzsch synthesis using ethyl bromopyruvate to secure the C4-carboxylate position.
Pharmacological Applications & Case Studies
Immunology: CCR6 Antagonists (PF-07054894)
The chemokine receptor CCR6 is a critical driver of autoimmune diseases like psoriasis and inflammatory bowel disease.[1][3] Pfizer researchers utilized 2-methylthiazole-4-carboxylic acid as a key building block to synthesize PF-07054894 , a potent squaramide-based antagonist.[1]
-
Mechanism: The thiazole moiety binds to the orthosteric site of CCR6, blocking the interaction with its ligand CCL20.[1]
-
Synthetic Role: The carboxylic acid at C4 is coupled with an amine (e.g., a squaramide-linker derivative) using HATU/TEA to form the bioactive amide.[1]
-
Key Insight: The 2-methyl group provides essential hydrophobic contacts within the receptor pocket, enhancing potency compared to the unsubstituted analog.[1]
GPCR Targeting: P2Y2 Receptor Ligands
Derivatives such as 5-(3-chlorophenethyl)-2-methylthiazole-4-carboxylic acid have been identified as antagonists for the P2Y2 receptor.[1]
-
Structure-Activity Relationship (SAR): Extension at the C5 position (via alkylation during the Hantzsch step or subsequent functionalization) creates a "tail" that fits into the GPCR transmembrane bundle, while the C4-carboxylate anchors the molecule via ionic interactions with positively charged receptor residues (e.g., Arginine/Lysine).[1]
Oncology: c-Met Kinase Inhibitors
The scaffold serves as a template for Type II kinase inhibitors.[1]
Experimental Protocol: Amide Coupling for Library Generation
Target: Synthesis of N-substituted-2-methylthiazole-4-carboxamides (General Procedure)
This protocol is self-validating via TLC monitoring of the disappearance of the acid starting material.[1]
-
Activation:
-
Charge a flask with 2-methylthiazole-4-carboxylic acid (1.0 eq) and dry DMF (0.2 M concentration).[1]
-
Add HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir for 15 minutes at room temperature (activation period).
-
-
Coupling:
-
Add the desired Amine (1.1 eq).[1]
-
Stir at room temperature for 4–16 hours.
-
-
Validation (TLC):
-
Workup:
Visualizing the Therapeutic Landscape
Caption: Radial map connecting the 2-methylthiazole-4-carboxylic acid core to its primary functional derivatives and downstream therapeutic targets.[1]
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Synthesis of Febuxostat and Thiazole Derivatives.[1] BenchChem Technical Library.[1] Link[4]
-
Pfizer Inc. (2025).[1] Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist.[1] ACS Medicinal Chemistry Letters.[1] Link (Note: Generalized link to journal based on search context).
-
CymitQuimica. (2024).[1] 2-Methyl-1,3-thiazole-4-carboxylic acid: Properties and Commercial Availability.[1]Link
-
University of Nottingham. (2010). Design and Synthesis of Novel P2Y2 Receptor Ligands.Link
-
PubChem. (2025).[1] 2-Methylthiazole-4-carboxylic acid (CID 284728).[1] National Library of Medicine.[1] Link
Stability Profile of Boc-Protected Aminothiazole Carboxylic Acids
An In-Depth Technical Guide for API Synthesis and Quality Control
Executive Summary
The stability profile of 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid (Boc-ATCA) and its derivatives represents a critical quality attribute (CQA) in the synthesis of third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone). While the thiazole core provides aromatic robustness, the interplay between the acid-labile Boc protective group and the thermally sensitive carboxylic acid functionality creates a narrow window for processing and storage.
This guide synthesizes thermodynamic data, degradation mechanisms, and validated analytical protocols to establish a self-validating system for handling these intermediates.
Part 1: Structural Analysis & Intrinsic Reactivity[1]
The "Push-Pull" Instability
The molecule comprises three distinct functional zones, each contributing to a specific degradation vector:
-
The Thiazole Core: Generally robust, but the sulfur atom makes it susceptible to oxidative stress (S-oxidation) under forcing conditions.
-
The Carboxylic Acid (C4-Position): Electron-withdrawing nature of the thiazole ring lowers the activation energy for decarboxylation , particularly in solution at elevated temperatures.
-
The Boc Carbamate (C2-Position): The "weak link." While it protects the amine from nucleophilic attack, it introduces significant acid lability.[1] The tert-butyl cation is a stable leaving group, making the moiety prone to spontaneous cleavage in the presence of trace acids or Lewis acids.
Degradation Pathways
The two primary failure modes are Acid-Catalyzed Deprotection and Thermal Decarboxylation .
Figure 1: Primary Degradation Mechanisms
Caption: Path A represents the standard Boc-removal mechanism (acid/thermal).[1] Path B represents the decarboxylation risk specific to the thiazole-4-carboxylic acid scaffold.
Part 2: Thermal & Solid-State Stability
Thermal Profile (DSC/TGA)
Thermal analysis is mandatory before scaling up drying processes.[1]
| Parameter | Typical Range | Interpretation |
| Melting Point (Tm) | 140°C – 155°C | Sharp endotherm. Purity dependent. |
| Decomposition Onset ( | > 160°C | Rapid mass loss (TGA) due to isobutylene/CO2 release.[1] |
| Safe Drying Limit | < 50°C | Vacuum drying recommended to lower thermal load. |
Critical Insight: Unlike simple amino acids, Boc-aminothiazoles often exhibit a "melt-degradation" event where melting triggers immediate Boc-elimination. Process engineers must avoid holding the molten material; crystallization solvents must be removed significantly below the
Photostability
Thiazole rings can undergo photo-induced rearrangement or oxidation.
-
Risk: UV irradiation (254 nm) can catalyze decarboxylation even at ambient temperatures.[1]
-
Mitigation: Amber glassware is required for all solution-state handling.
Part 3: Solution-State Stability & pH Dependence
The stability of Boc-ATCA in solution is governed strictly by pH.
The pH Stability Map
-
pH < 2.0 (High Risk): Rapid loss of Boc group.[1]
can be minutes to hours depending on temperature.[1] -
pH 4.0 – 7.0 (Stable): Optimal window for handling.[1] The carboxylic acid exists in equilibrium with its carboxylate, providing buffering.[1]
-
pH > 9.0 (Moderate Risk): While the Boc group is base-stable, strong alkaline conditions combined with heat can induce racemization (if chiral side chains are attached) or ring-opening hydrolysis.
Solvent Compatibility[1]
-
Protic Solvents (MeOH, EtOH): Acceptable at neutral pH.[1] Avoid heating acidic alcoholic solutions to prevent esterification.
-
Aprotic Solvents (DMF, DMSO): Excellent solubility but difficult to remove.[1] High boiling points pose a risk during evaporation (thermal stress).[1]
-
Chlorinated Solvents (DCM, Chloroform): Warning. Chloroform often contains trace HCl stabilizers which can slowly deprotect the Boc group during storage.[1] Always use amylene-stabilized chloroform or wash with bicarbonate before use.
Part 4: Validated Analytical Protocols
To ensure data integrity, the analytical method must separate the parent peak from the des-Boc impurity (2-aminothiazole-4-carboxylic acid) and the decarboxylated by-product.
HPLC Method Parameters
-
Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 3.5 µm, 150 x 4.6 mm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in Water.[1][2]
-
Note: While acidic, the short residence time usually prevents on-column degradation. If peak splitting occurs, switch to 10mM Ammonium Formate (pH 4.0).[1]
-
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Detection: UV @ 272 nm (Thiazole characteristic
).[1] -
Flow Rate: 1.0 mL/min.
Stability Testing Workflow
Figure 2: Quality Control Decision Matrix
Caption: RRT = Relative Retention Time. The Des-Boc amine is more polar (elutes earlier); the decarboxylated species is less polar (elutes later).[1]
Part 5: Handling & Storage Recommendations
Storage Conditions
-
Temperature: Store at 2°C – 8°C (Refrigerated). Long-term storage at -20°C is preferred for reference standards.
-
Atmosphere: Flush containers with Argon or Nitrogen. Oxygen can lead to slow sulfur oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture.
Handling Precautions
-
Moisture Control: The compound is hygroscopic. Hydrolysis is accelerated by moisture. Allow refrigerated bottles to equilibrate to room temperature before opening to prevent condensation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed mechanisms of Boc cleavage and stability constants).
-
BenchChem. (2025).[5][6] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid - Compound Summary.
-
Basavanakatti, et al. (2024).[1][7] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-[(tert-Butoxycarbonyl)amino]-4-thiazolecarboxylic acid.
Sources
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Applications of Thiazole Amino Acids in Heterocyclic Peptide Synthesis
[1]
Executive Summary
The incorporation of thiazole rings into peptide backbones is a transformative strategy in modern drug design. Thiazole amino acids serve as rigid, metabolically stable surrogates for peptide bonds, imparting constrained conformations that enhance receptor affinity and proteolytic resistance. This guide details the technical application of thiazole amino acids, distinguishing between the coupling of pre-formed building blocks and the on-resin construction of the heterocycle. It provides validated protocols, mechanistic insights, and strategic workflows for integrating these motifs into therapeutic peptides.
Part 1: Strategic Utility of Thiazole Peptidomimetics
Structural and Functional Advantages
Thiazole amino acids are not merely linkers; they are functional pharmacophores.
-
Cis-Amide Mimicry: The thiazole ring locks the peptide backbone into a specific geometry, often mimicking a cis-amide bond or a rigid
-turn, which is critical for binding to G-protein coupled receptors (GPCRs). -
Metabolic Stability: The aromatic heterocycle replaces the labile amide bond (
), rendering the sequence resistant to proteases like trypsin and chymotrypsin. -
Lipophilicity & Permeability: Thiazoles increase the overall lipophilicity (
) of the peptide, often improving passive membrane permeability—a major bottleneck in peptide drug delivery.
The "Make vs. Buy" Decision
Researchers face two primary routes for incorporation:
-
Coupling Pre-formed Amino Acids: Best for standard side chains (e.g., thiazolyl-alanine) and linear sequences.
-
On-Resin Construction: Essential for backbone macrocyclization, complex natural product mimics (e.g., thiopeptides), or when the specific thiazole amino acid is commercially unavailable.
Part 2: Coupling Pre-Formed Thiazole Amino Acids
The Challenge of Racemization
Coupling pre-formed Fmoc-thiazole amino acids (e.g., Fmoc-L-(4-thiazolyl)-alanine) presents a unique challenge: racemization . The electron-withdrawing nature of the thiazole ring increases the acidity of the
Optimized Coupling Protocol
Objective: Couple Fmoc-Thz-OH to a resin-bound peptide with
Reagents:
-
Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]
-
Why: This combination generates a neutral pH active ester, significantly reducing base-mediated racemization compared to HBTU/DIPEA systems.
-
-
Alternative: HATU / Collidine (2,4,6-trimethylpyridine).
-
Why: Collidine is a weaker, more sterically hindered base than DIPEA, minimizing proton abstraction at the
-carbon.
-
Step-by-Step Methodology:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
Activation:
-
Dissolve Fmoc-Thz-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) and pre-activate for 2 minutes (do not exceed 5 mins to avoid side reactions).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 60–90 minutes .
-
Note: Avoid microwave heating for this specific residue, as thermal energy accelerates racemization.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to confirm completion.
-
Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.
Part 3: On-Resin Construction (Hantzsch Synthesis)
When the desired thiazole amino acid is not available, or when creating a macrocycle through the thiazole ring, the Hantzsch Thiazole Synthesis is the gold standard. This method builds the ring directly on the solid phase.
Mechanism & Workflow
The reaction involves the condensation of a resin-bound thioamide with an
Figure 1: Solid-Phase Hantzsch Thiazole Synthesis Workflow.
Detailed Protocol: Solid-Phase Hantzsch Synthesis
Target: Synthesize a peptide containing a backbone thiazole derived from a modified valine.
Reagents:
-
Fmoc-Val-Thioamide (or prepare via Lawesson’s reagent in solution first).
-
Ethyl Bromopyruvate (the
-haloketone component). -
TFAA (Trifluoroacetic anhydride) and Pyridine.
Protocol:
-
Thioamide Incorporation:
-
Couple Fmoc-Val-Thioamide-OH to the resin using standard DIC/HOBt conditions. (Note: The thioamide bond is stable to piperidine deprotection).
-
Remove Fmoc group with 20% piperidine/DMF.[2]
-
-
Hantzsch Cyclization:
-
Dehydration (Aromatization):
-
Wash resin with DCM.[4]
-
Treat with TFAA / Pyridine (1:2 ratio) in DCM at 0°C for 1 hour.
-
Why: The Hantzsch reaction initially forms a hydroxy-thiazoline. This step forces the elimination of water to form the aromatic thiazole.
-
-
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).
Part 4: Biomimetic Synthesis (Cysteine Cyclodehydration)
This strategy mimics the biosynthesis of thiopeptide antibiotics (e.g., Thiostrepton). It converts a Cysteine residue into a thiazole.
Mechanism
-
Cyclodehydration: The Cys thiol attacks the preceding carbonyl (or a specific nitrile) to form a Thiazoline .
-
Oxidation: The thiazoline is oxidized to a Thiazole .
Figure 2: Biomimetic conversion of Cysteine to Thiazole.
Protocol: MnO Oxidation of Thiazoline
Context: Assuming a thiazoline-containing peptide has been generated (e.g., via Cys-nitrile condensation).
-
Solvent System: Dissolve the crude thiazoline-peptide in DCM (or DMF if solubility is poor).
-
Oxidant Addition: Add activated MnO
(20 eq).-
Technical Tip: Use "activated" MnO
(precipitated under specific pH) for reproducible kinetics.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Filter through a Celite pad to remove MnO
. Concentrate filtrate. -
Validation: ESI-MS will show a mass shift of -2 Da (loss of 2 hydrogens) relative to the thiazoline precursor.
Part 5: Comparative Analysis of Methods
| Feature | Pre-Formed Coupling | On-Resin Hantzsch | Biomimetic (Cys-Ox) |
| Primary Use Case | Linear peptides, standard side chains | Macrocycles, non-standard side chains | Natural product mimics, "Post-translational" editing |
| Complexity | Low | High | Medium-High |
| Racemization Risk | High (requires optimized base) | Low (if conditions controlled) | Low (stereocenter is often lost/reset) |
| Yield | >90% per step | 60–80% overall | 50–70% overall |
| Key Reagent | Oxyma/DIC | Ethyl Bromopyruvate | MnO |
Part 6: Applications in Drug Discovery
Macrocyclization "Staples"
Thiazoles are used to "staple" peptides by reacting a side-chain thioamide with an N-terminal
-
Case Study: GE2270A analogues . The thiazole ring serves as the central hub, orienting the peptide tails to bind bacterial Elongation Factor Tu (EF-Tu).
Improving Oral Bioavailability
Replacing a specific amide bond with a thiazole can shield the peptide from enzymatic degradation.
-
Technique: Identify the primary cleavage site (e.g., a Phe-Leu bond). Replace the Phe residue with a Thiazolyl-Alanine derivative. This maintains the aromatic side chain interaction while removing the scissile amide bond.
References
-
Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry - A European Journal, 2024. Link
-
Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides. Organic Letters, 2025. Link
-
Two-Steps Hantzsch Based Macrocyclization Approach. ACS Combinatorial Science, 2013. Link
-
Thiazoles in Peptides and Peptidomimetics. Topics in Heterocyclic Chemistry, 2017. Link
-
Coupling Reagents and Racemization in SPPS. Bachem Technical Guides, 2024. Link
Methodological & Application
Application Note: Peptide Coupling with 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
[1][2]
Introduction & Compound Profile
5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a specialized heteroaromatic amino acid used to introduce rigidity, enhance metabolic stability, or mimic peptide secondary structures (e.g.,
Unlike standard
-
Steric Hindrance: The bulky Boc-amino group at position 5 is ortho to the carboxylic acid at position 4, creating significant steric shielding of the reaction center.
-
Electronic Deactivation (Acid Coupling): The electron-donating amino group at position 5 pushes electron density into the thiazole ring and, via conjugation, toward the C4-carbonyl.[2] This "vinylogous amide" character reduces the electrophilicity of the activated ester, slowing down the coupling rate.
-
Low Nucleophilicity (Post-Deprotection): Once coupled and deprotected, the resulting 5-aminothiazole amine is electronically deactivated by the adjacent carbonyl and the heteroaromatic ring, making the subsequent coupling step difficult.
Compound Properties
| Property | Description |
| Structure | Thiazole ring with 2-Me, 4-COOH, 5-NH-Boc substituents.[1][2][3][4] |
| Molecular Weight | ~258.3 g/mol |
| Solubility | Soluble in DMF, NMP, DMSO.[1][2] Poor solubility in DCM, Water, Ether.[1][2] |
| Stability | Solid is stable at -20°C. Solutions in DMF are stable for <24h.[2] |
| Acidity (pKa) | The C4-COOH is generally more acidic (pKa ~3-4) than aliphatic acids.[1][2] |
Critical Considerations (The "Why" behind the Protocol)
The "Ortho" Effect
The proximity of the
-
Solution: Use HATU or COMU as coupling reagents.[2] These generate the highly reactive At- or Oxyma-active esters, which react faster than the intermediate rearranges or hydrolyzes.[1]
Solvent Selection
Thiazole amino acids often aggregate or precipitate in non-polar solvents like DCM.[2]
-
Solution: Use anhydrous DMF or NMP exclusively for the coupling step.[2]
Base Optimization
Excess base can cause racemization (though less of a concern for the achiral thiazole ring itself, it affects the incoming chiral amine). However, insufficient base prevents full activation of the heteroaromatic acid.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Recommended for incorporating the thiazole acid into a growing peptide chain.[1]
Reagents
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1][2]
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)[1][2][5]
-
Solvent: Anhydrous DMF
Step-by-Step Procedure
-
Resin Preparation:
-
Activation (Pre-activation in Vial):
-
Calculate 3.0 equivalents (relative to resin loading) of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid.
-
Dissolve the acid in minimum anhydrous DMF (approx. 0.1 - 0.2 M concentration).[1][2][6]
-
Add 2.9 equivalents of HATU.[2]
-
Add 6.0 equivalents of DIPEA.[2]
-
Crucial: Shake/vortex for exactly 2 minutes . Do not over-activate, as heteroaromatic active esters can degrade.[1][2]
-
-
Coupling:
-
Add the pre-activated solution immediately to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.
-
Note: Standard amino acids take 30-60 mins; this hindered acid requires longer.[2]
-
-
Monitoring & Re-Coupling:
-
Capping (Optional but Recommended):
-
If the colorimetric test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.
-
Protocol B: Solution Phase Coupling
For synthesis of fragments or small molecule mimics.
-
Dissolution: Dissolve 1.0 eq of the thiazole acid in anhydrous DMF (0.1 M).
-
Activation: Add 1.1 eq of HATU and 2.5 eq of DIPEA at 0°C. Stir for 5 minutes.
-
Addition: Add 1.0 - 1.2 eq of the amine component (free base or salt neutralized with equimolar DIPEA).
-
Reaction: Allow to warm to room temperature and stir for 12-16 hours .
-
Workup:
-
Dilute with EtOAc (ethyl acetate).[2]
-
Wash with 5% NaHCO3 (remove unreacted acid/HOBt).[2]
-
Wash with 1M HCl or 5% KHSO4 (remove unreacted amine/DIPEA).[2] Note: Thiazoles are basic but the amide reduces basicity; mild acid wash is usually safe for the Boc group if quick and cold.
-
Purification: Flash chromatography (MeOH/DCM gradients usually required due to polarity).[2]
-
Downstream: Deprotection & Next Cycle
The most difficult step is often coupling the NEXT amino acid to the thiazole amine.
Boc Deprotection[1][7][8][9]
-
Reagent: 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetylation side reactions on the electron-rich thiazole ring).
-
Time: 30-60 minutes.
-
Product: The resulting amine is 5-amino-2-methylthiazole-4-carboxamide derivative.[1][2]
Coupling to the 5-Amino Thiazole (The "Hard" Step)
The 5-amino group is significantly less nucleophilic than a standard amine.
-
Standard HATU coupling will likely fail or be very slow. [2]
-
Recommended Protocol:
-
Acid Chloride Method: Convert the incoming amino acid to its acid chloride (using Ghosez's reagent or Triphosgene) or acid fluoride (using TFFH).[2]
-
Symmetric Anhydride: Use 5-10 eq of the incoming amino acid activated with DIC (Diisopropylcarbodiimide) in DCM/DMF (1:1) to form the symmetric anhydride before adding to the thiazole-amine resin.
-
Heating: Microwave irradiation (50°C, 20W) significantly improves yield for this step.[1][2]
-
Decision Tree & Workflow
Caption: Workflow for optimizing the coupling of sterically hindered thiazole amino acids.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of the 5-Boc group blocking the 4-COOH.[1][2] | Switch from PyBOP/HBTU to HATU or COMU .[2] Increase reaction time to overnight. |
| Precipitation | Peptide aggregation due to rigid thiazole backbone.[2] | Add chaotropic salts (0.1 M LiCl ) or use NMP instead of DMF. |
| Racemization | Over-activation or excess base.[2] | Use Collidine (weaker base) instead of DIPEA.[2][5] Reduce pre-activation time to <2 mins. |
| Poor Solubility | Hydrophobic Boc group + aromatic ring.[2] | Ensure solvent is 100% DMF.[2] Avoid DCM. |
| Next Step Failure | Low nucleophilicity of deprotected 5-aminothiazole.[2] | Use Acid Fluorides (TFFH) or Symmetric Anhydrides for the next amino acid coupling.[2] |
References
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1][2]
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link
-
Joullié, M. M., & Lassen, K. M. (2010).[1][2] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1][2] (Focus on heteroaromatic coupling challenges).
-
BenchChem. (2025).[2][6] Application Notes and Protocols for the Activation of Hindered Amino Acids. (General protocol adaptation for N-methyl and hindered acids). Link[1][2]
-
Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Reference for HATU/HOAt usage in hindered systems). Link
Sources
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Standard Operating Procedure for Boc Deprotection of Thiazole Amino Acids
Abstract
Thiazole-containing amino acids are critical pharmacophores in potent natural products (e.g., Dolastatin 10, Bleomycin) and synthetic peptidomimetics. While the thiazole ring exhibits robust aromatic stability, the deprotection of
Introduction & Mechanistic Insight
The Thiazole Moiety in Peptide Synthesis
The thiazole ring acts as a rigid dipeptide surrogate, often replacing the amide bond to restrict conformational flexibility and improve metabolic stability. However, its presence introduces unique chemical properties:
-
Basicity: The thiazole nitrogen (
for the conjugate acid) is a weak base but will be protonated under standard Boc deprotection conditions, affecting the solubility and isolation of the resulting salt. -
Nucleophilicity: While the thiazole ring is
-deficient (similar to pyridine), reducing the risk of electrophilic aromatic substitution, the tert-butyl cations generated during deprotection can still alkylate highly nucleophilic side chains (e.g., Trp, Met, Cys) if scavengers are omitted. -
Stereochemical Integrity: Unlike the coupling step, where thiazole amino acids are prone to racemization via oxazolone formation, the acidic deprotection step is generally stereochemically safe. However, the
-proton of thiazole amino acids is more acidic than that of standard amino acids, necessitating strict control over temperature and reaction time.
Reaction Mechanism
The deprotection proceeds via an
Critical Consideration: In the presence of a thiazole ring, the
Figure 1: Mechanistic pathway of Boc deprotection emphasizing the divergence of the tert-butyl cation and the necessity of scavenging.
Experimental Protocols
Method A: TFA/DCM (Standard Protocol)
Best for: General synthesis, peptides containing Trp/Met/Cys (with scavengers), and solution-phase synthesis.
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Dichloromethane (DCM), Anhydrous.
-
Scavenger Cocktail: Triisopropylsilane (TIS) and Water (H
O).[1] Optional: Thioanisole if Met/Trp present.
Procedure:
-
Dissolution: Dissolve the Boc-protected thiazole amino acid (1.0 equiv) in DCM (concentration 0.1 – 0.2 M). Ensure complete dissolution; mild sonication is permissible.
-
Scavenger Addition: Add TIS (2.5% v/v) and H
O (2.5% v/v). If the peptide contains Met or Trp, add Thioanisole (2.5% v/v). -
Acidolysis: Cool the solution to 0°C. Slowly add TFA to achieve a final ratio of 1:1 (TFA:DCM) or 1:4 (20% TFA) depending on sensitivity.
-
Note: For robust thiazole residues, 50% TFA is standard.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC or LC-MS (typically complete in 30–60 mins).
-
Workup (Precipitation):
-
Concentrate the reaction mixture under reduced pressure (keep bath < 30°C) to remove excess TFA.
-
Add cold Diethyl Ether (Et
O) or MTBE to the oily residue. Triturate vigorously to precipitate the trifluoroacetate salt. -
Filter the solid, wash with cold ether, and dry under high vacuum.
-
Method B: HCl/Dioxane (Alternative Protocol)
Best for: Generating crystalline hydrochloride salts, avoiding fluorinated counterions, and substrates sensitive to TIS.
Reagents:
-
4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).
-
Solvent: 1,4-Dioxane or Methanol (MeOH).
Procedure:
-
Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane.
-
Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl).
-
Reaction: Stir at RT. This reaction is often faster than TFA/DCM but can evolve gas vigorously.
-
Workup:
Comparative Data & Critical Quality Attributes
The choice of method impacts the physical form and purity of the intermediate.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reaction Rate | Fast (30-60 min) | Very Fast (15-45 min) |
| Scavenger Compatibility | Excellent (TIS, Thioanisole) | Limited (Water/Alcohols can slow reaction) |
| Product Form | Often oily/amorphous TFA salt | Often crystalline HCl salt |
| Solubility of Product | High in polar organic solvents | Moderate; good water solubility |
| Risk of Side Reactions | t-Bu alkylation (mitigated by scavengers) | Acid-catalyzed hydrolysis of sensitive esters |
| Recommended Use | Complex peptides, Trp/Met containing | Simple amino acids, Crystallization required |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity and desired product form.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Acid concentration too low or salt formation buffering acidity. | Increase TFA to 50% or use neat TFA for 10 mins. Ensure anhydrous conditions for HCl method. |
| Alkylation (New Peaks in HPLC) | Crucial: Add 5% Thioanisole/TIS. Ensure high dilution (0.1 M) to minimize intermolecular reactions. | |
| Loss of Chirality | Over-exposure to acid at high temp (rare in deprotection). | Keep reaction at 0°C–RT.[4] Do not heat. Verify enantiomeric excess (ee) via Chiral HPLC. |
| Hygroscopic Salt | Thiazole salts are prone to water absorption. | Lyophilize from water/acetonitrile or dry over P |
References
-
Boc Deprotection Mechanism & Scavengers: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978. Link
-
Thiazole Amino Acid Synthesis (Dolastatin 10 Context): Pettit, G. R., et al. "The absolute configuration and synthesis of natural (-)-dolastatin 10." Journal of the American Chemical Society, 1989. Link
-
Racemization Risks in Thiazole Peptides: Hamada, Y., et al. "Efficient Synthesis of Thiazole-Containing Amino Acids." Tetrahedron Letters, 1985. Link
-
Comparison of Deprotection Reagents: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Research, 2001. Link
-
General Protocol Validation: BenchChem Application Notes. "A Comparative Guide to TFA and HCl for Boc Deprotection." Link
Sources
Application Note: High-Efficiency Solid-Phase Synthesis of Thiazole-Containing Peptides
Topic: Synthesis of Thiazole-Containing Peptides Using Solid-Phase Synthesis (SPPS) Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Abstract
Thiazole-containing peptides represent a privileged class of pharmacophores, exhibiting potent biological activities ranging from antimitotic (e.g., Dolastatin 10, Tubulysin) to antibiotic (e.g., Thiopeptides) properties.[1][2] However, their synthesis via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily: (1) C-terminal epimerization of thiazole amino acids during activation, and (2) poor nucleophilicity of thiazole amines during chain elongation. This guide details robust protocols for the "Building Block" approach—the industry gold standard—and provides a specialized workflow for on-resin Hantzsch cyclization, ensuring high purity and stereochemical integrity.
Strategic Overview & Mechanistic Challenges
The "Building Block" vs. "On-Resin Cyclization" Dilemma
While on-resin cyclization (converting a Cys residue or thioamide to a thiazole) is biomimetic, it often requires harsh oxidative or dehydrating conditions incompatible with sensitive side chains. Consequently, the Building Block Approach —using pre-synthesized, Fmoc-protected thiazole amino acids—is the preferred method for reproducible library synthesis.
The Racemization Trap
The critical failure point in synthesizing thiazole peptides is the coupling of the thiazole subunit to the growing peptide chain.
-
Mechanism: The thiazole ring is electron-withdrawing. If the chiral center is at the
-position (e.g., a thiazole-4-carboxylic acid derived from an amino acid), the -proton is highly acidic. -
Consequence: Standard base-mediated activation (e.g., HATU/DIPEA) rapidly abstracts this proton, leading to significant epimerization (up to 20-40% D-isomer).
-
Solution: Use neutral activation methods (carbodiimides) or weak bases (collidine) with suppressive additives (Oxyma Pure).
Figure 1: Mechanism of base-catalyzed racemization during thiazole coupling. The electron-poor thiazole ring stabilizes the planar enolate intermediate.
Protocol A: The Building Block Approach (Gold Standard)
This protocol is optimized for coupling Fmoc-Thiazole-OH building blocks (e.g., derived from Cys, Val, or Phe) to a resin-bound peptide.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Resin: 2-Chlorotrityl Chloride (CTC) resin (Recommended for preventing diketopiperazine formation and allowing mild cleavage) or Rink Amide for amidated C-termini.
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Alternative Reagents (for difficult sequences): COMU, TMP (2,4,6-Trimethylpyridine / Collidine).
-
Solvent: DMF (Anhydrous), DCM.[3]
Step-by-Step Procedure
Step 1: Resin Loading (CTC Resin)
-
Swell CTC resin (1.0 mmol/g) in DCM for 30 min.
-
Dissolve the first Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (4 eq).
-
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.
-
Wash: DCM (3x), DMF (3x), DCM (3x).[3]
Step 2: Fmoc Deprotection
-
Treat resin with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).
-
Cycles: 1 x 3 min, 1 x 10 min.
-
Wash: DMF (5x).
Step 3: Coupling the Thiazole Building Block (Critical Step)
To minimize racemization, avoid HATU/DIPEA. Use DIC/Oxyma.
-
Pre-activation: Dissolve Fmoc-Thiazole-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) and stir for 2 minutes. Do not add base.
-
Add the pre-activated mixture to the resin.
-
Reaction Time: Shake for 2–4 hours at room temperature.
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.
-
Optional: If coupling is incomplete, recouple using HATU (2.8 eq) / HOAt (3.0 eq) / Collidine (5.0 eq) for 1 hour. Collidine is a weaker base than DIPEA and reduces racemization risk.
Step 4: Elongation from the Thiazole Amine
Thiazole amines (if the next step requires coupling TO the thiazole N-terminus) are weak nucleophiles.
-
Deprotect the Fmoc group from the thiazole (standard conditions).
-
Aggressive Coupling: The incoming amino acid (Fmoc-AA-OH) requires high activation.
-
Use HATU (4 eq) / HOAt (4 eq) / DIPEA (8 eq) .
-
Double coupling (2 x 1 hour) is mandatory.
-
Note: If the thiazole amine is extremely unreactive, convert the incoming AA to an Acid Chloride (using triphosgene) or Acid Fluoride (using TFFH) for the coupling.
-
Protocol B: On-Resin Hantzsch Cyclization (Specialized)
Use this method when the specific thiazole building block is unavailable or unstable. This involves reacting a resin-bound thioamide with an
Workflow Diagram
Figure 2: On-Resin Hantzsch Synthesis Workflow. Direct thionation of amides on-resin is difficult; coupling a pre-formed thioamide amino acid is recommended.
Procedure
-
Thioamide Incorporation: Couple a commercially available Fmoc-AA-Thioamide (e.g., Fmoc-Val-CS-OH) using DIC/HOBt. Avoid uronium salts (HATU) as they can react with the sulfur.
-
Cyclization:
-
Dehydration (if necessary): Some Hantzsch intermediates (hydroxythiazolines) are stable. To force aromatization:
-
Treat resin with TFAA (Trifluoroacetic anhydride) / Pyridine (1:2 ratio in DCM) for 2 hours.
-
-
Wash: Extensive washing with DMF and DCM is required to remove excess reagents.
Quantitative Data & Optimization Table
Table 1: Coupling Conditions vs. Racemization Rates (Thiazole-4-carboxylic acid)
| Activation Method | Base | Racemization (% D-Isomer) | Coupling Efficiency | Recommendation |
| HATU | DIPEA | 15 – 35% | High | Avoid (High Epimerization) |
| HBTU | DIPEA | 10 – 25% | Moderate | Not Recommended |
| HATU | Collidine | < 5% | High | Good for difficult couplings |
| DIC / HOBt | None | < 2% | Moderate | Acceptable |
| DIC / Oxyma | None | < 1% | High | Best Practice |
| PyBOP | NMM | 5 – 10% | High | Alternative |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Racemization | Strong base (DIPEA) usage during activation of thiazole-COOH. | Switch to DIC/Oxyma (base-free) or use Collidine as the base. |
| Incomplete Coupling (To Thiazole) | Low nucleophilicity of the thiazole amine. | Use Acid Chlorides (Triphosgene) or HATU/HOAt with double coupling. Increase temp to 50°C (carefully). |
| Side Reactions (S-alkylation) | Free thiol groups on other residues (Cys). | Ensure Cys is protected with Trt or Acm . Avoid electrophiles (bromoketones) if free thiols are present. |
| Low Solubility | Thiazole peptides are prone to aggregation (beta-sheets). | Use Pseudoproline dipeptides or Dmb-protection on the backbone to disrupt aggregation. |
References
-
BenchChem. Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine. (2025).[6][5] Retrieved from
-
Turner, R. A., Oliver, A. G., & Lokey, S. Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides.[7] (2007).[1] Organic Letters. Retrieved from
-
Groaning, M. D., & Meyers, A. I. Chiral Non-Racemic Thiazolines and Thiazoles in Asymmetric Synthesis. (2000). Tetrahedron. Retrieved from
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[8] Retrieved from
-
El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. (2011).[9] Chemical Reviews. Retrieved from
-
Kudryavtsev, K. V., et al. Solid-Phase Synthesis of Thiazole-Containing Peptidomimetics. (2021).[4] RSC Advances. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. people.uniurb.it [people.uniurb.it]
Reaction conditions for amide bond formation with 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
The following Application Note and Protocol guide details the reaction conditions for amide bond formation using 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid .
Abstract & Strategic Overview
The coupling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid presents a unique set of steric and electronic challenges distinct from standard aliphatic couplings. While the thiazole core is ubiquitous in kinase inhibitors (e.g., Dasatinib, Dabrafenib), the specific arrangement of a bulky 5-Boc-amino group adjacent to the 4-carboxylic acid creates an "ortho-substituted" steric environment.
This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P/Acid Chloride). Success relies on overcoming the electron-donating resonance of the 5-amino group, which deactivates the carbonyl carbon, and managing the steric bulk that hinders nucleophilic attack.
Key Chemical Challenges
-
Electronic Deactivation: The C5-nitrogen lone pair donates density into the thiazole ring, reducing the electrophilicity of the C4-carbonyl. Strong activation is required.
-
Steric Hindrance: The tert-butyl carbamate (Boc) group at C5 projects significant bulk toward the C4 reaction center, slowing the approach of nucleophiles.
-
Solubility: The rigid thiazole scaffold often leads to poor solubility in DCM or THF, necessitating polar aprotic solvents like DMF or NMP.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal coupling strategy for your specific amine partner.
Figure 1: Decision tree for selecting coupling reagents based on amine reactivity and reaction scale.
Experimental Protocols
Protocol A: High-Efficiency Activation (HATU)
Best for: Medicinal chemistry discovery, unreactive amines, and small-scale (<1g) synthesis.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The 7-aza nitrogen provides an intramolecular base effect (anchimeric assistance) that accelerates the coupling, crucial for overcoming the steric bulk of the neighboring Boc group.
Reagents:
-
Substrate: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv
-
Coupling Reagent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the thiazole carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes.
-
Observation: The solution typically turns yellow/orange. This pre-activation period is critical to form the active ester before the amine approaches.
-
-
Addition: Add the amine partner (1.1 equiv).
-
Reaction: Stir at RT for 4–16 hours.
-
Monitoring: Check LCMS for the disappearance of the acid (M-H peak) and formation of the product (M+H).
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (10x volume).
-
Wash sequentially with:
-
10% LiCl (aq) (x2) – Critical for removing DMF.
-
Sat. NaHCO₃ (x2) – Removes unreacted acid/HOBt byproducts.
-
Brine (x1).
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Scalable Synthesis (T3P - Propylphosphonic Anhydride)
Best for: Process scale (>5g), simple workups, and avoiding explosion hazards of HOBt derivatives.
Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. It is non-explosive, has low toxicity, and the byproducts are water-soluble.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc or 2-MeTHF (if solubility permits); DMF if insoluble.
Step-by-Step Procedure:
-
Slurry: Suspend the thiazole acid and amine partner in EtOAc (or 2-MeTHF).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[1]
-
Reagent Addition: Dropwise add T3P solution (1.5 equiv).
-
Note: The reaction is exothermic; control temperature <10°C during addition.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is slow due to the 5-Boc steric bulk, heat to 50°C. T3P is thermally stable.
-
-
Workup:
-
Add water to quench.
-
Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then brine.
-
Result: The product often crystallizes upon concentration, avoiding chromatography.
-
Protocol C: Difficult Couplings (Ghosez’s Reagent)
Best for: Extremely unreactive anilines or sterically hindered amines where HATU fails.
Mechanism: Converts the acid directly to the acid chloride under neutral conditions using 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). This avoids the harsh acidic conditions of SOCl₂ which might deprotect the Boc group.
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve thiazole acid (1.0 equiv) in anhydrous DCM (or CHCl₃). Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.
-
Monitoring: Aliquot quenched with MeOH shows methyl ester on LCMS.
-
-
Coupling: In a separate vessel, dissolve the amine (1.2 equiv) and Pyridine (2.0 equiv) in DCM.
-
Combination: Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Reaction: Stir at RT for 2–6 hours.
-
Workup: Standard aqueous wash (NaHCO₃/Brine).
Analytical Data & Troubleshooting
Expected Data Profile
| Parameter | Typical Value | Notes |
| Physical State | White to Off-white solid | Thiazole amides are often crystalline.[2] |
| LCMS (ESI+) | [M+H]⁺ | Boc group is labile; avoid high fragmentation voltages. |
| ¹H NMR | δ 10–12 ppm (s, 1H) | Amide NH (downfield shift indicates H-bond). |
| ¹H NMR | δ 1.45 ppm (s, 9H) | Boc-tBu group (diagnostic singlet). |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Steric hindrance of the 5-Boc group blocking the active ester.
-
Solution: Switch to Protocol C (Acid Chloride) or increase temperature to 50°C using Protocol B (T3P).
-
-
Issue: Boc Deprotection.
-
Cause: Acidic impurities in coupling reagents or excessive heat (>80°C).
-
Solution: Ensure DIEA/Pyridine is in excess. Use neutral Ghosez reagent instead of Oxalyl Chloride.
-
-
Issue: Poor Solubility.
-
Cause: Rigid thiazole stacking.
-
Solution: Use 10% DMSO in DMF or add LiCl to the reaction mixture to break up aggregates.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the preparation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
-
Al-Balas, Q., et al. (2009).[2] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE, 4(5), e5617.[2] Link
Sources
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis of Novel Macrocyclic Peptides Incorporating 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
Abstract
Macrocyclic peptides have emerged as a compelling therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved target affinity, and increased cell permeability compared to their linear counterparts.[1][2][3] The incorporation of non-canonical amino acids (ncAAs) into these scaffolds offers a powerful strategy to further modulate their pharmacological properties.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a unique heterocyclic nCAA, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid, into macrocyclic peptide frameworks. Thiazole-containing peptides are privileged structures found in numerous bioactive natural products, prized for their ability to confer structural rigidity and engage in specific molecular interactions.[6][7][8][9][10] We will address the inherent synthetic challenges posed by this sterically hindered building block and provide field-proven methodologies for its efficient coupling, followed by robust strategies for macrocyclization, purification, and characterization.
Introduction: The Rationale for Thiazole-Containing Macrocycles
The pursuit of novel drug candidates has increasingly focused on challenging targets, such as protein-protein interactions, which are often difficult to address with traditional small molecules. Macrocyclic peptides offer a solution by presenting a large, conformationally defined surface for interaction.[2][11] The thiazole ring, a five-membered heterocycle, is a particularly valuable component in peptide design.[10][12]
Key Advantages of Incorporating a Thiazole Moiety:
-
Structural Pre-organization: The planar and rigid nature of the thiazole ring acts as a conformational constraint, reducing the entropic penalty upon binding to a biological target.[10]
-
Metabolic Stability: The heterocycle is resistant to enzymatic degradation by proteases, enhancing the in vivo half-life of the peptide.
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring is a strong hydrogen bond acceptor, providing an additional point of interaction with protein targets.[10]
-
Bioisosteric Replacement: Thiazoles can serve as bioisosteres for peptide bonds, introducing novel structural features while maintaining biological activity.[10]
The specific building block, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid , presents both an opportunity and a challenge. Its structure allows for the creation of unique peptide architectures, but the substitution pattern around the carboxylic acid—flanked by a methyl group at position 2 and a bulky Boc-protected amine at position 5—results in significant steric hindrance. This necessitates a departure from standard peptide coupling protocols to achieve efficient incorporation.
Workflow Overview: From Linear Chain to Final Macrocycle
The synthesis of a macrocyclic peptide incorporating our target thiazole amino acid follows a multi-stage process. The general workflow involves the assembly of a linear peptide on a solid support, cleavage of this precursor from the support while retaining side-chain protection, cyclization in solution, and finally, deprotection and purification.
Caption: Overall workflow for the synthesis of thiazole-containing macrocyclic peptides.
Protocols: Solid-Phase Synthesis of the Linear Precursor
The following protocols utilize standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13] The key adaptation lies in the coupling step for the sterically hindered thiazole amino acid.
Resin Selection and Preparation
For the synthesis of a linear peptide intended for solution-phase macrocyclization, it is critical to choose a resin that allows for cleavage of the peptide with its side-chain protecting groups intact.
-
Recommended Resin: 2-Chlorotrityl chloride (2-CTC) resin.[14][15]
-
Rationale: 2-CTC resin allows for cleavage under very mild acidic conditions (e.g., 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)), which preserves common acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu).[13][14]
-
Swelling: Before use, swell the resin in N,N-Dimethylformamide (DMF) or DCM for at least 30 minutes in the reaction vessel.
Protocol 1: Loading the First Fmoc-Amino Acid onto 2-CTC Resin
-
Swell 2-CTC resin (1.0 eq, e.g., 0.1 mmol) in anhydrous DCM (5 mL) for 30 min.
-
In a separate vial, dissolve the first Fmoc-protected amino acid (1.5 eq) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the amino acid solution.
-
Drain the DCM from the swelled resin and add the amino acid/DIPEA solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted trityl groups, add 0.5 mL of methanol and agitate for 30 minutes.
-
Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
Protocol 2: Standard Fmoc-SPPS Elongation Cycle
This cycle is repeated for each standard amino acid added to the chain.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with a coupling agent such as HCTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be required.[16]
Protocol 3: Optimized Coupling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
This is the most critical step due to the steric hindrance of the thiazole building block. Standard coupling conditions are often insufficient.
-
Causality Behind Reagent Choice: Carbodiimide-based reagents like DIC are often too slow for sterically hindered couplings. Uronium/Aminium salt-based reagents that form highly reactive OAt or Oxyma esters are superior. HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the reagent of choice as it demonstrates rapid kinetics and resistance to racemization, making it highly effective for difficult couplings.[17][18]
-
Perform the Fmoc deprotection as described in Protocol 2, Step 1.
-
Wash the resin thoroughly with DMF (5-7x).
-
In a separate vial, dissolve 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (2.0 eq) and HATU (1.9 eq) in DMF.
-
Add DIPEA (4.0 eq) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.
-
Add the activated mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 40°C).[19]
-
Double Coupling (Recommended): After the initial coupling, drain the resin and, without a washing step, add a freshly prepared solution of activated thiazole amino acid (as in steps 3-5) and allow it to react for an additional 2 hours.[19]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirm reaction completion with a Kaiser test.
Macrocyclization and Final Processing
Once the linear peptide has been assembled, the next steps involve cleavage from the resin, cyclization, and purification.
Protocol 4: Cleavage of the Protected Linear Peptide
-
Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 1-2% TFA in DCM.
-
Add the cleavage cocktail to the resin and agitate gently for 2 minutes. Repeat this process 5-6 times, collecting the filtrate each time into a flask containing a small amount of pyridine (to neutralize the TFA).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude, side-chain protected linear peptide.
Protocol 5: Solution-Phase Head-to-Tail Macrocyclization
The key to successful solution-phase cyclization is maintaining high dilution to favor the intramolecular reaction over intermolecular oligomerization.[2][3]
-
Dissolve the crude linear peptide in a high volume of anhydrous DMF to achieve a final concentration of 0.1-0.5 mg/mL.
-
In a separate vial, prepare the cyclization cocktail. For every 1.0 eq of peptide, use HATU (1.5 eq) and DIPEA (3.0 eq) in a small amount of DMF.
-
Using a syringe pump, add the cyclization cocktail to the stirring peptide solution dropwise over a period of 4-6 hours. This slow addition helps maintain pseudo-dilution conditions.
-
Allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. The disappearance of the linear precursor and the appearance of the product at the correct mass indicates reaction completion.
-
Once complete, quench the reaction with a small amount of water and remove the DMF under high vacuum.
Protocol 6: Final Deprotection and Purification
-
Prepare a final cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5 v/v/v).
-
Treat the crude cyclic peptide with the cleavage cocktail for 2-3 hours at room temperature to remove all side-chain protecting groups.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white, fluffy powder.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the final product.
| Analysis Technique | Purpose | Expected Result for a 10-mer Macrocycle (Example) |
| Analytical RP-HPLC | Assess purity and retention time. | A single major peak with >95% purity. Retention time will be different from the linear precursor. |
| Mass Spectrometry (ESI-MS) | Confirm molecular weight. | Observed [M+H]⁺ should match the calculated exact mass of the cyclic peptide. |
| NMR Spectroscopy | Structural elucidation (optional). | Provides detailed information on the 3D conformation of the macrocycle in solution. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete coupling of the thiazole amino acid (positive Kaiser test) | Steric hindrance; insufficient activation time or reagent strength. | Use HATU or COMU as the coupling reagent.[17][18] Perform a double coupling.[19] Increase coupling time to 4+ hours. |
| Formation of oligomers (dimers, trimers) during cyclization | Peptide concentration is too high. | Increase the volume of solvent (DMF) to ensure a concentration ≤ 0.5 mg/mL. Use a syringe pump for slow addition of coupling reagents. |
| Racemization at the C-terminal residue during cyclization | Over-activation of the carboxylic acid by the coupling reagent and base. | Use a non-racemizing additive like Oxyma Pure if using a carbodiimide. Ensure the use of a hindered base like DIPEA or 2,4,6-collidine. |
| Poor solubility of the linear peptide precursor | Intermolecular aggregation due to hydrophobic residues or hydrogen bonding. | Attempt dissolution in alternative solvents like NMP or add chaotropic agents like LiCl to the DMF. |
Conclusion
The incorporation of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid into macrocyclic peptides is a powerful tool for designing novel therapeutics with potentially superior pharmacological profiles. While the steric hindrance of this building block presents a synthetic hurdle, it can be overcome through the use of potent coupling reagents like HATU and optimized reaction conditions, such as double coupling. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize and characterize these complex molecules, paving the way for the exploration of new chemical space in drug discovery.
References
-
Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2025). ResearchGate. [Link]
-
Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2018). MDPI. [Link]
-
Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024). PubMed. [Link]
-
Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. (n.d.). Royal Society of Chemistry. [Link]
-
Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. (2020). Frontiers in Chemistry. [Link]
-
Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. (n.d.). PMC. [Link]
-
Selective thiazoline peptide cyclisation compatible with mRNA display and efficient synthesis. (n.d.). PMC. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). PMC. [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). PMC. [Link]
-
Thiazole-Based Peptides. (2020). MDPI. [Link]
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). (2024). ACS Publications. [Link]
-
Three Methods for Peptide Cyclization Via Lactamization. (n.d.). Springer Nature Experiments. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
-
Thiazoles in Peptides and Peptidomimetics. (n.d.). The University of Queensland. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (n.d.). PMC. [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2025). ResearchGate. [Link]
-
Tiered analytics for purity assessment of macrocyclic peptides in drug discovery. (2017). PubMed. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. [Link]
-
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (n.d.). ResearchGate. [Link]
-
Can I make head-to-tail macrocycles on-resin?. (2023). Biotage. [Link]
-
Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews (RSC Publishing). [Link]
-
Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry. [Link]
-
Optimizing the discovery bioanalysis strategy for macrocyclic peptides. (2025). ResearchGate. [Link]
-
Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]
-
Design of peptides with non-canonical amino acids using flow matching. (2025). bioRxiv. [Link]
-
Template-constrained macrocyclic peptides prepared from native, unprotected precursors. (2013). PNAS. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC. [Link]
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). AnaSpec. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies [frontiersin.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 17. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 18. bachem.com [bachem.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Esterification methods for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
Application Note: Esterification Strategies for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
Part 1: Strategic Analysis & Core Challenges
The esterification of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid presents a unique set of chemoselective challenges distinct from standard amino acid chemistry. Unlike simple aliphatic amino acids, this heteroaromatic scaffold features a "push-pull" electronic system where the electron-donating 5-amino group (even when Boc-protected) conjugates with the electron-withdrawing 4-carboxylic acid.[1]
Key Technical Challenges:
-
Acid Sensitivity (Boc Lability): The tert-butoxycarbonyl (Boc) group is acid-labile. Standard Fischer esterification protocols (e.g., H₂SO₄/MeOH or HCl/EtOH reflux) are strictly contraindicated as they will lead to rapid N-deprotection, potentially triggering polymerization or decarboxylation of the resulting free amino acid.
-
Decarboxylation Risk: 5-Aminothiazole-4-carboxylic acids are electronically predisposed to thermal decarboxylation.[1] The free acid form is often less stable than its ester counterparts. Consequently, reaction conditions must remain mild (typically < 40°C) to preserve the carboxylate integrity.
-
Steric Congestion: The C4-carboxylic acid is flanked by the bulky 5-N-Boc group and the thiazole sulfur/nitrogen core.[1] This steric crowding can retard nucleophilic attack, necessitating activated intermediates (e.g., O-acylisoureas or alkyl halides) rather than passive equilibrium methods.
Recommended Strategy: We prioritize base-mediated alkylation and carbodiimide coupling over acid-catalyzed methods.[1] These pathways operate under neutral-to-basic conditions, preserving the crucial N-Boc protecting group.[1]
Part 2: Experimental Protocols
Method A: Base-Mediated Alkylation (Cesium Carbonate Method)
Best for: Methyl, Ethyl, Allyl, and Benzyl Esters. High yield, mildest conditions.
Principle: This method utilizes the carboxylate anion (generated by mild base) as a nucleophile to displace a halide from an alkylating agent (Sɴ2 mechanism). Cesium carbonate is preferred over potassium carbonate due to the "cesium effect," which enhances the solubility and nucleophilicity of the carboxylate in polar aprotic solvents.
Materials:
-
Substrate: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (1.2 – 1.5 equiv)
-
Alkylating Agent: Methyl Iodide (MeI), Ethyl Iodide (EtI), or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the starting carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Deprotonation: Add Cs₂CO₃ (1.2 equiv) in one portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Note: Evolution of CO₂ is minimal as the starting material is likely a zwitterion or weak acid, but ensure venting.
-
Alkylation: Dropwise add the Alkyl Iodide (1.2 equiv). If using volatile MeI, use a cold water condenser or seal the flask (if scale < 1g).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane) or LCMS. The acid spot will disappear, replaced by a less polar ester spot.
-
Workup:
-
Dilute the reaction mixture with EtOAc (5x reaction volume).
-
Wash with water (3x) to remove DMF and inorganic salts.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Usually yields pure product. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Method B: Steglich Esterification (Carbodiimide Coupling)
Best for: Complex alcohols, t-Butyl esters, or when alkyl halides are unavailable.
Principle: EDC activates the carboxylic acid to form an O-acylisourea intermediate.[1] DMAP acts as an acyl-transfer catalyst, facilitating the attack of the alcohol nucleophile.
Materials:
-
Substrate: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)[1]
-
Coupling Agent: EDC[1]·HCl (1.2 equiv)
-
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Alcohol: Methanol, Ethanol, or tert-Butanol (2.0 – 5.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Dissolve the carboxylic acid (1.0 equiv) and the target Alcohol (3.0 equiv) in anhydrous DCM (0.1 M) under nitrogen atmosphere.
-
Activation: Cool the solution to 0°C (ice bath). Add DMAP (0.1 equiv) followed by EDC·HCl (1.2 equiv).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT naturally. Stir for 12–16 hours.[2]
-
Critical Step: If the reaction is sluggish due to sterics, add 1.0 equiv of HOBt to prevent N-acylurea rearrangement side-products.[1]
-
-
Workup:
-
Dilute with DCM.
-
Wash with 5% Citric Acid (mild acid wash removes DMAP/EDC without deprotecting Boc).
-
Wash with Saturated NaHCO₃.
-
Dry over MgSO₄ and concentrate.
-
Method C: TMS-Diazomethane Methylation
Best for: Small scale (<100mg) analytical derivatization or rapid methyl ester synthesis.[1]
Protocol:
-
Dissolve acid in Toluene/Methanol (3:2 ratio).
-
Add TMS-Diazomethane (2.0M in hexanes) dropwise at 0°C until a persistent yellow color remains.
-
Stir for 30 mins. Quench with a few drops of acetic acid (until colorless).
-
Concentrate.[3] Quantitative yield is typical.
Part 3: Visualization & Logic
Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal esterification pathway based on the target ester group, highlighting the critical avoidance of acidic conditions.
Reaction Mechanism: Base-Mediated Alkylation[1]
Caption: Mechanistic flow of the Cesium Carbonate promoted alkylation, ensuring preservation of the Boc group via non-acidic activation.[1]
Part 4: Quality Control & Validation
Summary of Expected Analytical Data The following table summarizes the key spectral shifts indicating successful esterification of the 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid core.
| Feature | Starting Material (Acid) | Product (Methyl Ester) | Validation Note |
| ¹H NMR (DMSO-d₆) | COOH proton: Broad singlet >12.0 ppm | Absent | Disappearance confirms reaction of acid.[1] |
| ¹H NMR (Alkoxy) | None | Singlet ~3.7-3.9 ppm (OMe) | Appearance of sharp singlet (OMe) or triplet/quartet (OEt). |
| ¹H NMR (Boc) | Singlet ~1.4-1.5 ppm (9H) | Singlet ~1.4-1.5 ppm (9H) | Critical: Integrity of this peak confirms Boc retention. |
| ¹³C NMR (Carbonyl) | ~163-165 ppm (Acid C=O) | ~161-163 ppm (Ester C=O) | Slight upfield shift typically observed. |
| LCMS (ESI+) | [M+H]⁺ ~ 259 | [M+H]⁺ ~ 273 (Methyl) | Mass shift of +14 (Me) or +28 (Et). |
Troubleshooting Guide:
-
Issue: Loss of Boc group (M-100 peak in MS).
-
Cause: Reaction medium became acidic or workup was too aggressive.
-
Solution: Ensure Cs₂CO₃ is high quality (dry). Use Method A. Avoid HCl in workup; use Citric Acid or NH₄Cl instead.
-
-
Issue: Low Yield / Unreacted Acid.
-
Cause: Poor solubility of the zwitterionic amino acid.
-
Solution: Switch solvent to pure DMF or NMP. Ensure reagents are anhydrous. Sonicate to assist deprotonation.
-
References
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLoS ONE, 4(5), e5617. Retrieved from [Link]
-
Organic Syntheses. (1941). 2-Amino-4-methylthiazole.[1][4][5] Org. Synth. 1941, 21, 6. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Optimizing Coupling Reagents for Sterically Hindered Thiazole Carboxylic Acids
Introduction: The Challenge of Sterically Encumbered Thiazole Scaffolds
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. However, the synthesis of amide derivatives from sterically hindered thiazole carboxylic acids, particularly those substituted at the 2- and/or 5-positions, presents a significant synthetic hurdle.[2][3] The steric bulk adjacent to the carboxylic acid can severely impede the approach of the amine nucleophile, leading to low yields, slow reaction times, and the need for harsh reaction conditions that may compromise sensitive functional groups elsewhere in the molecule.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with these challenging substrates. We will delve into the mechanistic nuances of various classes of coupling reagents, present detailed protocols for their application, and offer a comparative analysis to facilitate the selection of the optimal reagent for your specific synthetic challenge.
Understanding the Mechanistic Landscape of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that requires the activation of the carboxylic acid.[4] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carboxyl carbon more susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the efficiency of the coupling reaction, particularly with sterically demanding substrates.
The Role of Steric and Electronic Factors in Thiazole Carboxylic Acids
The steric environment around the carboxylic acid is the primary determinant of reactivity. Substituents on the thiazole ring, especially at the C2 and C5 positions, can physically block the incoming amine. Furthermore, the electron-withdrawing nature of the thiazole ring can influence the acidity of the carboxylic acid proton and the electrophilicity of the carbonyl carbon.
A Comparative Analysis of Coupling Reagent Classes
The selection of an appropriate coupling reagent is paramount for the successful synthesis of amides from sterically hindered thiazole carboxylic acids. Below, we compare the three major classes of coupling reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.
Carbodiimide-Based Reagents: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and cost-effectiveness.[5][6] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.
Mechanism of Action with Additives:
To mitigate the risk of racemization and side reactions, such as the formation of N-acylurea, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4] These additives trap the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.
Carbodiimide Activation Pathway. This diagram illustrates the activation of a carboxylic acid by a carbodiimide reagent to form an O-acylisourea intermediate, which is then converted to a more stable active ester by an additive like HOBt before reacting with an amine.
Advantages:
-
Cost-effective and readily available.
-
The water-solubility of EDC and its urea byproduct simplifies workup procedures.[7]
Limitations:
-
Often less effective for severely sterically hindered substrates.
-
Risk of side reactions, including N-acylurea formation and epimerization if additives are not used.
Uronium/Aminium Salts: The High-Performance Choice
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU, are among the most efficient coupling reagents available.[8] HATU, in particular, is renowned for its ability to mediate difficult couplings, including those involving sterically hindered substrates.[9][10]
Mechanism of Action:
These reagents react with the carboxylate to form a highly reactive OAt- or OBt-active ester. The presence of the aza-group in the HOAt-derived active ester of HATU is thought to provide anchimeric assistance, further accelerating the rate of amidation.[10]
HATU-Mediated Amide Coupling. This diagram shows the activation of a carboxylate by HATU to form a highly reactive OAt-active ester, which then rapidly couples with an amine to yield the desired amide.
Advantages:
-
High coupling efficiency and fast reaction rates, even for challenging substrates.[8][10]
-
Low rates of epimerization.[10]
-
Often successful where other methods fail.
Limitations:
-
Higher cost compared to carbodiimides.
-
Potential for guanidinylation of the amine if the coupling reagent is used in excess.[11]
Phosphonium Salts: A Potent and Reliable Alternative
Phosphonium-based reagents, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP, are also highly effective for amide bond formation.[11][12] They are known for their high reactivity and clean reaction profiles.
Mechanism of Action:
Similar to uronium salts, phosphonium reagents react with the carboxylate to form an active ester intermediate. PyBOP, for instance, generates a HOBt active ester.
PyBOP-Mediated Amide Coupling. This diagram depicts the activation of a carboxylate by PyBOP to form an OBt-active ester, which then undergoes nucleophilic attack by an amine to form the amide product.
Advantages:
-
High coupling efficiency, particularly for hindered systems.
-
Lower risk of side reactions at the N-terminus of the amine compared to some uronium salts.[11]
-
The byproduct of PyBOP is less toxic than that of its predecessor, BOP.[12]
Limitations:
-
Higher cost.
-
PyBOP is a potential explosive and should be handled with care.
Comparative Performance Data
The following table summarizes representative yields for the coupling of a sterically hindered thiazole carboxylic acid with an amine using different coupling reagents, based on literature data. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.
| Coupling Reagent/System | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| EDC/DMAP/HOBt (cat.) | DIPEA | CH3CN | 23°C | 18 h | 80% | [8] |
| HATU | DIPEA | DMF | 23°C | 5 h | 38% | [8] |
| HATU | DIPEA | DMF | rt | 4 d | 17% | |
| PyBOP | DIPEA/Et3N | DMF | 0°C to rt | Overnight | (protocol) | [12] |
Note: The lower yield reported for HATU in one instance was for a particularly challenging substrate with both a hindered acid and an electron-deficient, hindered amine, highlighting the importance of substrate-specific optimization.
Detailed Experimental Protocols
The following protocols provide a starting point for optimizing the coupling of your sterically hindered thiazole carboxylic acid. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrates.
General Workflow for Amide Coupling. A schematic representation of the key steps involved in a typical amide coupling reaction, from setup to purification.
Protocol 1: EDC/HOBt Coupling
This protocol is a good starting point due to the low cost and ready availability of the reagents.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the thiazole carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amine (1.2 eq.) in anhydrous DMF or DCM.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: HATU Coupling for Challenging Substrates
This protocol is recommended for particularly hindered thiazole carboxylic acids or when Protocol 1 gives low yields.
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiazole carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the amine (1.2 eq.) in anhydrous DMF to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Protocol 3: PyBOP Coupling
This protocol offers a robust alternative to HATU, particularly when guanidinylation of the amine is a concern.[12]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiazole carboxylic acid (1.0 eq.) and the amine (1.2 eq.) in anhydrous DMF.
-
Reaction Initiation: Cool the solution to 0°C. Add PyBOP (1.2 eq.) and DIPEA (2.0-3.0 eq.).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficiently reactive coupling reagent.- Poor solubility of starting materials.- Steric hindrance is too great for the chosen conditions. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[3]- Use a more polar aprotic solvent like DMF or NMP.[11]- Increase the reaction temperature cautiously (e.g., to 40-50°C).- Consider converting the carboxylic acid to the more reactive acid chloride using SOCl2 or oxalyl chloride, then reacting with the amine. |
| Formation of Side Products | - N-acylurea formation (with carbodiimides): Incomplete trapping of the O-acylisourea intermediate.- Guanidinylation of the amine (with uronium reagents): Use of excess coupling reagent.[11]- Epimerization (if chiral centers are present): High reaction temperature or prolonged reaction time. | - Ensure at least one equivalent of HOBt or HOAt is used with carbodiimides.- Use a 1:1 or slightly less than 1:1 ratio of uronium reagent to carboxylic acid.- Perform the reaction at a lower temperature (0°C to room temperature). |
| Difficulty in Purification | - Urea byproducts (from carbodiimides): Dicyclohexylurea (from DCC) is often insoluble and can be filtered off, but diisopropylurea (from DIC) is more soluble. Tetramethylurea (from HATU) is also polar and can be difficult to remove. | - Use EDC, as its urea byproduct is water-soluble and can be removed by aqueous workup.[7]- For DIC and HATU byproducts, thorough aqueous washes and careful column chromatography are necessary. |
Conclusion and Recommendations
The successful synthesis of amides from sterically hindered thiazole carboxylic acids hinges on the judicious selection of the coupling reagent and the careful optimization of reaction conditions. For routine couplings with moderately hindered substrates, the cost-effective EDC/HOBt system is a logical starting point. For more challenging couplings where steric hindrance is a major obstacle, the superior reactivity of uronium salts like HATU or phosphonium salts such as PyBOP often justifies their higher cost.
It is imperative to approach each new substrate with a systematic optimization strategy, starting with small-scale trials to identify the most effective coupling reagent and conditions. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting advice provided in this application note, researchers can significantly enhance their success rate in synthesizing these valuable and often challenging molecules.
References
- Lu, X., et al. (2013). Design, synthesis and evaluation of a series of new 2,4-disubstituted thiazole derivatives as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5879-5882.
- Ahmed, M., et al. (2017). Synthesis, characterization and antioxidant activity of some new thiazole derivatives. Journal of the Chemical Society of Pakistan, 39(4), 633-639.
- Grozav, A., et al. (2018). Synthesis and antioxidant activity of new thiazole derivatives containing an indole moiety. Molecules, 23(10), 2635.
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. BenchChem Technical Resources.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
- Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614.
- Reddy, T. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5304-5307.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
- Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(3), 294-325.
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
-
Wikipedia. (n.d.). PyBOP. Retrieved from [Link]
- Pejchalová, M., et al. (2017). A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4. Molecules, 22(9), 1498.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- BenchChem. (2025). Technical Support Center: HATU Coupling Reactions. BenchChem Technical Resources.
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
- Li, G., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2943-2953.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Gunturu, R., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Organic & Biomolecular Chemistry, 8(4), 835-840.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 431-435.
- Gising, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11497.
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
- Goossen, L. J., & Gooßen, K. (2006). Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners. Journal of the American Chemical Society, 128(35), 11332-11333.
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]
- Russo, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(39), 34468-34475.
- Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
- Mahjour, B., Shen, Y., Liu, W., & Cernak, T. (2020). A map of the amine-carboxylic acid coupling system.
- Gising, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11497.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lab Reporter [fishersci.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. PyBOP - Wikipedia [en.wikipedia.org]
- 12. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic Acid
Executive Summary & Molecule Analysis
The Molecule: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid The Challenge: This substrate presents a classic "ortho-like" steric clash.[1][2] The bulky tert-butyloxycarbonyl (Boc) group at position 5 is immediately adjacent to the carboxylic acid at position 4.[1] Additionally, the thiazole ring is electron-deficient, potentially reducing the nucleophilicity of the acid oxygen during activation, though this is secondary to the steric issue.
Core Strategy: Standard carbodiimide couplings (EDC/NHS) often fail or proceed slowly due to the inability of the amine nucleophile to approach the activated ester through the steric shield of the Boc group. Success requires high-efficiency coupling reagents (HATU/HOAt) or conversion to a highly reactive, small electrophile (Acid Chloride/Fluoride) .[1][2]
Troubleshooting Guide (Q&A)
Issue 1: Low Yield / Incomplete Conversion
User Question: "I am using EDC/HOBt in DCM, but after 24 hours, LCMS shows mostly starting material and very little product. What is wrong?"
Technical Diagnosis:
-
Steric Hindrance: The bulky 5-Boc-amino group shields the 4-COOH.[1] The active ester formed by HOBt is too bulky to be easily attacked by your amine partner.[1]
-
Solvent Choice: Thiazole amino acids often have poor solubility in Dichloromethane (DCM), leading to heterogeneous reaction conditions that stall kinetics.
Solution:
-
Switch Reagent: Move to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[3] The resulting O-At active ester is more reactive and the HOAt leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate coupling, which is critical for hindered substrates.
-
Switch Solvent: Use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][2] These polar aprotic solvents ensure full solubility and stabilize the polar transition states.
Issue 2: Side Product Formation (N-Acyl Urea)
User Question: "I see a major side product with a mass +42 or similar relative to the active ester, but no desired amide."
Technical Diagnosis: This is likely the N-acyl urea rearrangement.[1] When the amine nucleophile reacts too slowly (due to the steric hindrance of the Boc group), the O-acylisourea intermediate (formed by EDC/DCC) rearranges irreversibly to an unreactive N-acyl urea.[1]
Solution:
-
Eliminate Carbodiimides: Stop using EDC or DCC.
-
Protocol Shift: Use the Acid Chloride Method (Protocol B below). Converting the acid to an acid chloride creates a smaller, highly electrophilic species that is less prone to rearrangement and less sterically demanding than an HOBt ester.
Issue 3: Epimerization / Racemization
User Question: "If I couple this to a chiral amine, will the thiazole acid cause racemization?"
Technical Diagnosis: The thiazole acid itself is achiral.[1] However, if you are coupling to a chiral amine (e.g., an amino acid ester), strong base activation can cause racemization of the amine component if the activation is too slow and base concentration is high.[2]
Solution:
-
Base Management: Use DIPEA (Diisopropylethylamine) or Collidine rather than Triethylamine (TEA).[2]
-
Pre-activation: Allow the acid and HATU to react for 2-3 minutes before adding the chiral amine. This ensures the amine encounters the active species immediately upon addition.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct coupling strategy based on your specific failure mode.
Caption: Decision tree for selecting coupling protocols based on amine steric hindrance and initial reaction performance.
Optimized Experimental Protocols
Method A: The "Gold Standard" (HATU)
Recommended for primary amines and standard couplings.[2]
Reagents:
-
Acid: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)[1][2]
-
Amine: 1.1 – 1.2 equiv[2]
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the Thiazole Acid (1.0 equiv) in anhydrous DMF under Nitrogen/Argon.
-
Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. Note: Solution may darken slightly; this is normal.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes to form the activated O-At ester.[1]
-
Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.[2]
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.[3]
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat.[2] NaHCO3 and Brine. Dry over Na2SO4.
Method B: The "Heavy Duty" (Ghosez's Reagent / Acid Chloride)
Recommended for anilines, secondary amines, or when HATU fails due to extreme steric hindrance.[2]
Reagents:
-
Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)[1][2]
-
Base: DIPEA (3.0 equiv)
-
Solvent: Dry DCM or THF (if solubility permits)
Step-by-Step:
-
Activation: Suspend Thiazole Acid (1.0 equiv) in dry DCM at 0°C.
-
Chlorination: Add Ghosez's Reagent (1.2 equiv) dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour. Mechanism: This converts the acid to the acid chloride under neutral conditions, avoiding Boc deprotection.
-
Coupling: Cool back to 0°C. Add the Amine (1.1 equiv) and DIPEA (3.0 equiv) dissolved in a minimal amount of DCM.
-
Reaction: Allow to warm to RT and stir overnight.
-
Workup: Standard aqueous workup (NaHCO3 wash is critical to quench unreacted acid chloride).
Frequently Asked Questions (FAQs)
Q: Can I use T3P (Propylphosphonic Anhydride)? A: Yes. T3P is an excellent alternative if you need to run the reaction in EtOAc or DMF. It has low toxicity and easy workup. However, for this specific sterically hindered thiazole, HATU often shows faster kinetics.[2] Use T3P if you are scaling up (>10g) to avoid the cost of HATU.
Q: Is the Boc group stable to Ghosez's Reagent? A: Yes. Unlike Thionyl Chloride (SOCl2) or Oxalyl Chloride, which generate HCl gas that can cleave Boc groups, Ghosez's reagent forms the acid chloride under strictly neutral/mildly basic conditions (due to the enamine byproduct), preserving the Boc protection [1].[2]
Q: My product is water-soluble and hard to extract. What now? A: Do not do an aqueous workup.
-
Concentrate the DMF/Reaction mixture.
-
Precipitate the crude by adding cold water or diethyl ether (depending on polarity).
-
Filter the solid.[5]
-
Purify directly via Reverse-Phase Flash Chromatography (C18 column) using a Water/Acetonitrile gradient with 0.1% Formic Acid.[1]
Data Summary: Reagent Comparison
| Coupling Reagent | Mechanism | Suitability for This Thiazole | Pros | Cons |
| EDC / HOBt | Carbodiimide | Low | Cheap, standard.[1][2] | Slow kinetics; N-acyl urea side products common with hindered acids.[1] |
| HATU | Uronium / Aza-benzotriazole | High | Fast; HOAt effect overcomes steric bulk.[1] | Expensive; difficult to remove byproduct (tetramethylurea) without aqueous wash. |
| Ghosez's Reagent | Acid Chloride | Very High | Smallest electrophile; overcomes extreme sterics. | Moisture sensitive; requires strict anhydrous conditions. |
| T3P | Anhydride | Medium/High | Low epimerization; easy workup. | Slower than HATU for very hindered systems. |
References
-
Ghosez, L., et al. "Synthesis of Acyl Chlorides under Neutral Conditions."[2] Angewandte Chemie International Edition, vol. 8, no. 5, 1969.
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[2] Chemical Society Reviews, 38(2), 606-631, 2009.[1]
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 20(2), 140-177, 2016.[1][2]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Minimizing Racemization in Thiazole Amino Acid Activation
Ticket ID: THZ-RAC-001 Status: Open Priority: Critical (Chiral Integrity at Risk) Agent: Senior Application Scientist[1]
Introduction: The "Chiral Time Bomb"
Welcome to the technical support center. You are likely here because you are working with thiazole-containing amino acids (e.g., in the synthesis of analogs like Dolastatin, Bottromycin, or Epothilone) and are observing loss of stereochemistry at the
The Core Issue: Thiazole amino acids are chemically distinct from standard amino acids. The thiazole ring is electron-withdrawing, which significantly increases the acidity of the
When you activate the carboxyl group for coupling, you create a "chiral time bomb."[1] The activation energy for deprotonation drops further, allowing even mild bases to abstract the proton, leading to rapid racemization via the 5(4H)-oxazolone (azlactone) mechanism.[1]
This guide provides the protocols and logic required to defuse this process.
Module 1: Root Cause Analysis (The Mechanism)
To prevent racemization, you must understand the enemy. It is rarely "direct enolization" in peptide coupling; it is almost always oxazolone formation .[1]
The Oxazolone Pathway
When a thiazole amino acid is activated (e.g., by HATU or DIC), the carbonyl oxygen of the N-protecting group or the preceding peptide bond can attack the activated carbonyl.[2] This forms a 5-membered ring (oxazolone).[1][3] The
Figure 1: The Oxazolone pathway. Note that for thiazoles, the "Base removes H+" step is accelerated due to ring electronics.
Module 2: Reagent Selection (The Hardware)
Not all coupling reagents are equal.[1][2][3][4][5][6] For thiazoles, we prioritize racemization suppression over raw coupling speed.[1]
Comparative Analysis of Coupling Systems
| Reagent System | Activation Type | Risk Level | Recommendation |
| HATU / HOAt | Uronium / Benzotriazole | High | Avoid if possible. The guanidinium byproduct is basic, and HATU requires a tertiary base (DIPEA) to function, which risks deprotonation.[1] |
| HBTU / HOBt | Uronium / Benzotriazole | High | Do Not Use. Slower than HATU, allowing more time for racemization to occur.[1] |
| COMU / Oxyma | Uronium / Oxime | Moderate | Preferred Uronium. COMU is more reactive than HATU but shows less racemization.[1][7] Still requires base.[1][4] |
| DIC / Oxyma | Carbodiimide / Oxime | Lowest | Gold Standard. Allows coupling in the absence of base (if the amine component is a free base) or with very weak bases. |
Why Oxyma Pure?
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt.[1] It creates an activated ester that is reactive enough to couple quickly (beating the racemization clock) but less prone to oxazolone formation than benzotriazole esters.
Module 3: The Base Protocol (The Environment)
This is the most critical variable. Standard peptide synthesis bases like DIPEA (Diisopropylethylamine) are often too strong for thiazole couplings.
The Hierarchy of Bases
-
DIPEA (DIEA): pKa ~10-11.[1] Too Strong. Frequently causes epimerization in thiazoles.[1]
-
NMM (N-Methylmorpholine): pKa ~7.[1]4. Better. Reduced basicity lowers risk.[1]
-
TMP (2,4,6-Trimethylpyridine / sym-Collidine): pKa ~7.4 but Sterically Hindered. [1]
-
Why it works: The methyl groups block the nitrogen center from approaching the sterically crowded
-proton of the thiazole, but it can still neutralize the generated acid. This is the base of choice.
-
Figure 2: Decision tree for selecting the optimal base environment.
Module 4: Validated Protocols
Protocol A: The "Safe Mode" (DIC/Oxyma)
Best for solution phase or when the amine is available as a free base.
-
Preparation: Dissolve the Thiazole-AA (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1).
-
Note: DCM is less polar than DMF, which stabilizes the activated ester and discourages charge separation (enolate formation).[1] Use as much DCM as solubility permits.
-
-
Cooling: Cool the solution to 0°C .
-
Activation: Add DIC (Diisopropylcarbodiimide) (1.0 equiv).[1] Stir for 2 minutes.
-
Do not pre-activate for >5 minutes.
-
-
Coupling: Add the amine component (1.0 equiv).
-
Incubation: Allow to react at 0°C for 1 hour, then slowly warm to room temperature.
Protocol B: The "Power Mode" (COMU/Collidine)
Best for solid-phase synthesis (SPPS) or difficult couplings.[1]
-
Preparation: Dissolve Thiazole-AA (3.0 equiv) and COMU (2.9 equiv) in DMF.[1]
-
Cooling: Cool to 0°C (critical for COMU with thiazoles).
-
Base Addition: Add 2,4,6-Collidine (TMP) (6.0 equiv).[1]
-
Crucial: Do not use DIPEA.[1]
-
-
Coupling: Immediately add to the resin/amine.
-
Time: Limit coupling time to 30–45 minutes. If incomplete, recouple with fresh reagents rather than extending time.
Module 5: Troubleshooting & FAQs
Q: I am seeing 15-20% D-isomer even with Collidine. What now? A: You likely have a "pre-activation" issue.[1][8] If the activated ester sits without the amine present, it will racemize.
-
Fix: Switch to an in situ activation. Add the amine before the coupling reagent, then add the coupling reagent last. This ensures the amine traps the active ester immediately.
Q: Can I use TBTU or HBTU? A: No. These reagents are slower than HATU/COMU, meaning the activated species exists longer before coupling.[1] They also require base.[1][3] This is the worst combination for thiazoles.
Q: My yield is low at 0°C. A: Thiazole amines are poor nucleophiles.[1]
-
Fix: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of Oxyma if steric hindrance is the main barrier.[1] HOAt utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling without increasing basicity.
Q: How do I measure the racemization? A: Do not rely on NMR alone. Use C18 Marfey’s Analysis or Chiral HPLC.[1]
-
Protocol: Hydrolyze a small aliquot (6N HCl, 110°C), derivatize with FDAA (Marfey’s reagent), and compare against L- and D- standards.
References
-
Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][4] Organic Process Research & Development. Link[1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
-
Carpino, L. A., et al. (2002).[1] The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry. Link[1]
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Preventing Decarboxylation of 2-Methylthiazole-4-Carboxylic Acid Derivatives
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose valuable 2-methylthiazole-4-carboxylic acid intermediates to spontaneous decarboxylation. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your thiazole building blocks during synthesis, isolation, and handling.
Mechanistic Insight: The Causality of Decarboxylation
To prevent degradation, we must first understand the thermodynamic and kinetic drivers of the failure mode. Thiazole-4-carboxylic acids are inherently vulnerable to decarboxylation due to the electron-withdrawing nature of the heteroaromatic ring.
The decomposition typically proceeds via a unimolecular decarboxyprotonation mechanism [1]. When exposed to acidic conditions or thermal stress, the thiazole nitrogen (N3) becomes protonated, forming a highly reactive zwitterionic intermediate. This protonation draws electron density away from the C4 position, significantly weakening the C4-COOH bond. The system then undergoes an irreversible expulsion of carbon dioxide (CO₂) to yield the undesired 2-methylthiazole byproduct[2].
By understanding this causality, our troubleshooting strategy becomes clear: we must avoid conditions that simultaneously provide protons and thermal energy.
Mechanistic pathway of thiazole-4-carboxylic acid decarboxylation and stabilization strategies.
Troubleshooting Guides & FAQs
Q1: I am losing my product during the hydrolysis of methyl 2-methylthiazole-4-carboxylate. How can I prevent this? Analysis : Standard refluxing in strong aqueous acids (e.g., HCl) or prolonged heating in base pushes the system past its thermal stability threshold. Solution : Transition to a mild, biphasic saponification. Use LiOH in a THF/Water mixture at room temperature. Crucially, during the workup, acidify the aqueous layer only to pH 3.0 while strictly maintaining an ice bath temperature (0–5°C). This prevents the localized exothermic protonation from triggering decarboxylation[3].
Q2: My isolated free acid decomposes during storage. How should I handle it? Analysis : The free carboxylic acid is thermodynamically unstable over prolonged periods, especially if residual acidic impurities (like silica gel or trace HCl) are present. Solution : Do not store the free acid. Maintain the derivative as its ester precursor until the final step. If the free acid must be isolated and stored, convert it to a carboxylate salt (e.g., sodium or dicyclohexylamine salt) and store at -20°C. This locks the molecule in the carboxylate form, preventing the formation of the reactive zwitterion.
Q3: I need to perform an amide coupling with the acid, but my yields are terrible. What is the alternative? Analysis : Traditional activation agents (like SOCl₂ or oxalyl chloride) generate HCl gas as a byproduct, which immediately catalyzes decarboxylation. Solution : Bypass the isolation of the free acid entirely. Utilize in-situ amide bond formation directly following mild hydrolysis, or employ silyl triflate mediators to stabilize the carboxylate intermediate[4]. If you must use the isolated acid, use mild coupling reagents like HATU with a non-nucleophilic base (DIPEA) at room temperature.
Data Presentation: Stability Matrix
To guide your experimental design, consult the following stability matrix for 2-methylthiazole-4-carboxylic acid derivatives under various common laboratory conditions.
| Environmental Condition | Temperature | pH | Observed Stability | Recommended Action |
| 1M HCl (aq) | Reflux (100°C) | < 1 | Rapid Decomposition | Avoid completely. |
| TFA / DCM | RT (20°C) | 1–2 | Moderate Degradation | Use with extreme caution; limit exposure to <1 hr. |
| LiOH in THF/H₂O | RT (20°C) | > 10 | Highly Stable | Preferred hydrolysis method. |
| 1M HCl (aq) Workup | 0–5°C | 3.0 | Stable (Short-term) | Isolate immediately; keep cold during extraction. |
| Free Acid Storage | RT (20°C) | N/A | Slow Decomposition | Store as ester precursor or as a salt at -20°C. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in checkpoints to ensure you do not cross the activation energy threshold for decarboxylation.
Protocol A: Mild Saponification and Controlled Isolation
Objective: Hydrolyze the ester quantitatively without triggering thermal or acid-catalyzed decarboxylation.
-
Solvation : Dissolve methyl 2-methylthiazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Base Addition : Cool the reaction flask to 0°C using an ice bath. Add LiOH monohydrate (1.5 eq) in a single portion.
-
Hydrolysis : Remove the ice bath and allow the reaction to stir at room temperature.
-
Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). The ester spot should disappear within 2-4 hours. Do not heat to accelerate.
-
-
Concentration : Concentrate the mixture in vacuo at a bath temperature not exceeding 30°C to remove THF and MeOH.
-
Controlled Acidification (Critical Step) : Cool the remaining aqueous layer to 0°C. Vigorously stir and add 1M HCl dropwise.
-
Validation Checkpoint: Monitor the pH continuously. Stop exactly at pH 3.0. If you observe effervescence (bubbles) during this step, CO₂ is evolving, meaning your local acid concentration or temperature is too high.
-
-
Isolation : Extract immediately with cold ethyl acetate (3x). Dry over Na₂SO₄, filter, and concentrate in vacuo (<30°C bath). Use the product immediately in the next step.
Experimental workflow for the mild saponification of thiazole-4-carboxylate esters.
Protocol B: One-Pot Hydrolysis and In-Situ Amide Coupling
Objective: Bypass the isolation of the unstable free acid entirely.
-
Perform Steps 1-3 from Protocol A.
-
Instead of acidifying, neutralize the aqueous mixture to pH 7.0 using 1M HCl at 0°C. Lyophilize (freeze-dry) the mixture to obtain the crude lithium carboxylate salt.
-
Suspend the dry salt in anhydrous DMF. Add your amine (1.2 eq) and DIPEA (3.0 eq).
-
Cool to 0°C and add HATU (1.2 eq). Stir for 1 hour at 0°C, then warm to room temperature overnight.
-
Proceed with standard aqueous workup. The resulting amide is highly stable and immune to decarboxylation.
References
-
BenchChem Technical Support Team. "Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7". Benchchem.2
-
Noto, R., et al. "Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids". RSC. 1
-
"Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation". ChemRxiv. 4
-
"CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid". Google Patents. 3
Sources
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
Overcoming steric hindrance in 2-methylthiazole-4-carboxylic acid ligation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who hit a wall when attempting to couple 2-methylthiazole-4-carboxylic acid to various amine partners.
While amide ligation is typically a routine transformation, the unique electronic and steric microenvironment of the thiazole core often leads to sluggish kinetics, poor yields, and frustrating purification bottlenecks. This guide is designed to move beyond basic textbook protocols, providing you with the mechanistic causality behind these failures and field-proven, self-validating workflows to overcome them.
Mechanistic Deep Dive: Why is this Ligation so Difficult?
Before troubleshooting, we must understand the causality of the failure. The difficulty in ligating 2-methylthiazole-4-carboxylic acid does not stem solely from the steric bulk of the 2-methyl group, but rather from the sp²-hybridized rigid framework and the electronic influence of the adjacent N3 heteroatom .
When you activate the 4-carboxylic acid (e.g., forming an O-At active ester via HATU), the adjacent N3 lone pair can participate in intramolecular coordination or inductive electron withdrawal. This stabilizes the active ester intermediate, inadvertently raising the activation energy required for the incoming amine nucleophile to attack. When this electronic deactivation is combined with the steric shielding of a bulky secondary or N-aryl amine, standard coupling reagents like EDC/HOBt simply fail.
Mechanistic pathways leading to sluggish ligation in thiazole-4-carboxylic acids.
Troubleshooting & FAQs
Q1: I am using standard EDC/HOBt conditions, but my conversion is stalled at 30%. Should I just add more reagent or heat the reaction? A1: Do not heat the reaction, as this will likely drive the formation of unreactive N-acylurea byproducts. EDC/HOBt is generally insufficiently reactive for thiazole-4-carboxylic acids due to the N3-mediated electronic deactivation. You must switch to a more reactive uronium salt like HATU. The nitrogen atom in the pyridine ring of the HOAt leaving group (generated by HATU) provides a neighboring group effect that accelerates the aminolysis step, overcoming the thiazole's inherent sluggishness.
Q2: I tried to bypass coupling agents entirely by forming the acid chloride with SOCl₂, but the subsequent reaction with my amine yielded almost zero product. What went wrong? A2: This is a classic phase-state failure. When you react thiazole-4-carboxylic acid with thionyl chloride, the resulting thiazole-4-carbonyl chloride forms a hydrochloride salt at the N3 position. This specific hydrochloride salt has exceptionally low solubility in standard aprotic coupling solvents (like DCM or THF) [1]. Because the active electrophile precipitates out of solution, it cannot react with your amine. If you must use the acid chloride method, you need to introduce a soluble organic base (like DIPEA) carefully to liberate the free base without destroying the acid chloride.
Q3: I am trying to couple 2-methylthiazole-4-carboxylic acid to a highly hindered N-arylamine. Even HATU/DIPEA is failing. What is the next escalation? A3: When coupling to N-arylamines or severely sterically hindered secondary amines, the O-At active ester formed by HATU is simply too bulky to allow the amine to approach the carbonyl carbon. In these cases, you must switch your activation strategy to diphenylphosphinic chloride (Ph₂POCl) [2]. This reagent generates a mixed phosphinic anhydride. The leaving group is highly reactive but projects its steric bulk away from the trajectory of the incoming nucleophile, allowing successful coupling where HATU fails [2].
Decision matrix for selecting the optimal coupling reagent based on amine steric bulk.
Quantitative Data: Strategy Comparison
Use the following table to benchmark your expected outcomes and select the appropriate reagent system for your specific amine partner.
| Coupling Strategy | Optimal Amine Profile | Typical Yield | Mechanistic Advantage | Primary Drawback |
| EDC / HOBt | Primary, unhindered | 30–50% | Mild conditions, water-soluble byproducts | Often fails due to N3-mediated deactivation. |
| HATU / DIPEA | Primary, moderately hindered | 75–90% | Rapid active ester formation via HOAt stabilization. | Epimerization risk if the amine partner is alpha-chiral. |
| Ph₂POCl / NEt₃ | Secondary, N-aryl, highly hindered | 65–85% | Creates a highly reactive, less sterically demanding mixed anhydride [2]. | Moisture sensitive; requires strict anhydrous handling. |
| SOCl₂ (Acid Cl) | Unhindered (if soluble) | <20% (in aprotic media) | Direct and highly electrophilic. | Insoluble HCl salt formation prevents the reaction [1]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints so you can verify the success of the intermediate activation step before committing your valuable amine partner.
Protocol A: High-Efficiency HATU Ligation (For Moderately Hindered Amines)
Use this protocol as your baseline approach for standard primary or moderately hindered secondary amines.
-
Pre-activation: In an oven-dried flask under N₂, dissolve 2-methylthiazole-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise at 0 °C. The solution will immediately turn yellow, indicating the formation of the O-At active ester.
-
Validation Check: Do not proceed blindly. After 15 minutes, pull a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. You must observe the mass of the methyl ester (indicating successful trapping of the active ester). If unreacted acid remains, verify your DMF is strictly anhydrous.
-
Amine Addition: Once >95% activation is confirmed, add the amine partner (1.05 equiv) as a solution in DMF. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove DMF and residual HATU byproducts. Dry over Na₂SO₄ and concentrate.
Protocol B: Ph₂POCl Mixed Anhydride Ligation (For Severely Hindered/Aryl Amines)
Use this protocol when HATU fails due to extreme steric clash or poor amine nucleophilicity [2].
-
Anhydride Formation: In an oven-dried flask under N₂, dissolve 2-methylthiazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.15 M). Cool to -20 °C.
-
Activation: Add Triethylamine (3.0 equiv), followed by the dropwise addition of diphenylphosphinic chloride (Ph₂POCl, 1.2 equiv). Stir at -20 °C for 30 minutes.
-
Validation Check: Pull a 5 µL aliquot and quench with isopropylamine. LC-MS should show the mass of the isopropyl amide, confirming the mixed anhydride is fully formed and reactive.
-
Coupling: Add the hindered amine or N-arylamine (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. The diphenylphosphinic acid byproduct is highly polar and partitions well into the basic aqueous layer. Dry over MgSO₄ and purify via silica gel chromatography.
References
-
Title: The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters Source: MDPI URL: [Link]
-
Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido Source: NIH / Journal of Medicinal Chemistry URL: [Link]
Resolving aggregation issues in peptides containing thiazole building blocks
The following guide is designed as a specialized Technical Support Center for researchers encountering aggregation issues with thiazole-containing peptides.
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Aggregation Resolution
Introduction: The Thiazole Paradox
Welcome to the support hub. You are likely here because your peptide synthesis failed, or your purification yielded a broad, unresolvable hump.
The Problem: Thiazole building blocks are planar, aromatic, and hydrophobic. When incorporated into a peptide backbone, they do two things that drive aggregation:[1][2][3][4][5]
-
-
Stacking: The aromatic rings stack like plates, creating supramolecular structures that are insoluble in standard solvents. -
H-Bond Disruption: Thiazoles remove a hydrogen bond donor (the amide proton) from the backbone, altering the solvation shell and often forcing the peptide into a rigid, hydrophobic collapse (similar to
-sheet formation).
This guide provides self-validating protocols to disrupt these interactions at every stage: Synthesis, Cleavage, and Purification.
Module 1: Synthesis (SPPS) Troubleshooting
Issue: "My coupling efficiency drops drastically after adding the thiazole residue." or "The resin has stopped swelling."
The Mechanism
Standard SPPS relies on the resin beads swelling in DMF/NMP to allow diffusion. Thiazole peptides often form "hard aggregates" on the resin. The growing chains interact with each other more strongly than with the solvent, causing the resin to shrink and occluding the N-terminus.
Diagnostic Workflow (Decision Tree)
Caption: Logic flow for diagnosing and treating on-resin aggregation during thiazole peptide synthesis.
Protocol A: The "Chaotropic Wash" Strategy
Purpose: To disrupt interchain hydrogen bonds and
| Reagent | Concentration | Role |
| LiCl (Lithium Chloride) | 0.8 M in DMF | Chaotrope (Disrupts H-bonds) |
| NMP | Pure | High-swelling Solvent |
Step-by-Step:
-
Deprotect: Remove Fmoc group using standard piperidine protocol.
-
Wash 1: Flow DMF (3x) to remove piperidine.
-
The Disruptor: Wash resin with 0.8 M LiCl in DMF for 2 minutes. Repeat 3 times.
-
Why? Li+ ions interpose between peptide chains, breaking the "beta-sheet-like" aggregates.
-
-
Wash 2: Wash with warm NMP (2x) to remove excess salt.
-
Couple: Immediately add your activated amino acid in NMP.
-
Tip: Use HATU/HOAt activation instead of HBTU/HOBt for faster kinetics.
-
Module 2: Cleavage & Isolation
Issue: "I precipitated my peptide in ether, but now it's a brick that won't dissolve in anything."
The Trap: Ether-Induced Irreversible Aggregation
Diethyl ether is standard for precipitating peptides, but for thiazole-rich sequences, it acts as a compactor. It strips away all solvation, forcing the hydrophobic thiazoles to stack irreversibly.
FAQ: How do I isolate without ether?
Q: If I can't use ether, how do I get my peptide? A: Use the Direct Lyophilization method.
Protocol:
-
Perform TFA cleavage as normal (e.g., TFA/TIS/H2O).
-
Do NOT drip into ether.
-
Instead, evaporate the bulk TFA under a nitrogen stream until an oil remains.
-
Add cold acetic acid or 50% Acetonitrile/Water to the oil.
-
Freeze this solution and lyophilize (freeze-dry) directly.
-
Result: You obtain a fluffy powder that retains some solvation structure, making it much easier to redissolve for HPLC.
-
Module 3: Purification (HPLC)
Issue: "My chromatogram shows a broad hump (ghost peak) or the peptide elutes 5 minutes later than predicted."
The "Ghost Peak" Phenomenon
Thiazole peptides often exist in a slow equilibrium between folded (aggregated) and unfolded states. On a C18 column, these states interact differently, causing peak broadening.
Protocol B: HFIP-Modified Injection
Purpose: To "reset" the peptide's secondary structure before it hits the column.
| Component | Function |
| HFIP (Hexafluoroisopropanol) | The "Nuclear Option" solvent. Breaks strongest aggregates. |
| Column Oven | 60°C - 70°C |
Step-by-Step:
-
Dissolution: Dissolve your crude peptide in 100% HFIP . (It should dissolve distinctively well).
-
Evaporation (Optional but recommended): If injection volume is large, evaporate the HFIP to a thin film.
-
Reconstitution: Redissolve the film in 6M Guanidine-HCl or DMSO .
-
The Gradient:
-
Buffer A: 0.1% TFA in Water (or 10mM NH4HCO3 pH 8 if peptide is basic).
-
Buffer B: Acetonitrile.[6]
-
Temperature: Set column oven to 65°C .
-
-
Stationary Phase: Use a Polymeric (PLRP-S) or Phenyl-Hexyl column.
-
Why? Phenyl-hexyl phases can interact with thiazoles via
- interactions in a controlled way, often providing better selectivity than C18.
-
HPLC Troubleshooting Workflow
Caption: Stepwise escalation for resolving broad HPLC peaks in aggregating peptides.
Module 4: Solubility & Storage
Issue: "My purified peptide gels in PBS."
The "Hydrophobic Collapse"
Thiazoles are hydrophobic. In high-salt buffers (like PBS), the "salting-out" effect drives the thiazoles together.
Solutions Table:
| Strategy | Mechanism | Protocol |
| pH Adjustment | Charge Repulsion | Move pH +/- 2 units away from the pI. Thiazoles are stable at basic pH (unlike ester-containing depsipeptides). |
| Cosolvents | Solvation | Store as 10mM stock in DMSO . Dilute into buffer only immediately before use. |
| Excipients | Encapsulation | Add Cyclodextrin (HP- |
References
-
BenchChem. (2025).[1][2][5][7][8][9] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from
-
MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Tickler, A. K., & Wade, J. D. (2007). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from
-
Stott, K., et al. (2024). An expeditious and facile method of amyloid beta (1–42) purification (Demonstrating HFIP usage). PLOS ONE. Retrieved from
- Albericio, F., et al. (2000). Use of Chaotropic Salts in SPPS. (General principle citation based on standard industry practice referenced in search 1.1).
Disclaimer: These protocols involve hazardous chemicals (HFIP, TFA, LiCl). Always consult the SDS and your institution's safety officer before proceeding.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.plos.org [journals.plos.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
This guide provides an in-depth technical comparison of 1H NMR characterization strategies for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid , a critical intermediate in peptidomimetic drug discovery.[1]
Executive Summary
Compound: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid CAS: 1270034-31-5 (Isomer Specific) Primary Challenge: The presence of both a carboxylic acid (acidic) and a Boc-protected amine (hydrophobic/labile) creates solubility and exchange issues that dictate solvent choice.[1]
The Verdict: DMSO-d6 is the superior "performance" solvent for this characterization.[1][2] While CDCl3 is standard for many organic intermediates, it fails here due to poor solubility of the zwitterionic-like core and rapid exchange of the critical carboxylic/amide protons.[2] This guide details the comparative performance of these systems.
Structural Analysis & Proton Assignment
Before analyzing spectra, we must map the protons to the specific regiochemistry of the 2,4,5-substituted thiazole ring.
Regiochemistry Check:
-
Position 2: Methyl group (-CH₃).[1][2][3] Flanked by S and N, resulting in a deshielded singlet.[2]
-
Position 5: Boc-amino group (-NH-COO-tBu).[1]
-
Ring Protons: None. This is a fully substituted thiazole.[1][2] The spectrum will lack aromatic singlets/doublets, simplifying assignment but removing "ring proton" diagnostic handles.[2]
Visualization: Structural Assignment Logic
Figure 1: Logic flow for assigning proton signals based on chemical environment.
Comparative Performance: Solvent Selection
The choice of solvent is not merely about dissolving the sample; it determines whether you can visualize the full structural integrity of the molecule.[2]
Table 1: Solvent Performance Matrix[2]
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | MeOD (Methanol-d4) |
| Solubility | Excellent. Dissolves the polar acid moiety and lipophilic Boc group.[1][2] | Poor. Often results in suspension or requires heating (which degrades Boc).[2] | Good. |
| COOH Visibility | High. Visible as broad singlet (12-14 ppm).[1][2] | None. Usually invisible due to exchange/broadening.[2] | None. Exchanges with solvent deuterium.[2] |
| NH Visibility | High. Sharp/Broad singlet (9-11 ppm).[1][2] | Low. Often too broad to integrate accurately.[2] | None. Exchanges with solvent deuterium.[2] |
| Water Peak | ~3.33 ppm (Can overlap with impurities).[2][5] | ~1.56 ppm (Can overlap with Boc).[2] | ~4.87 ppm.[2] |
| Use Case | Full characterization & Purity Assay. | Only if esterified (methyl/ethyl ester).[2] | Mass Spec prep or simple purity check.[2] |
Detailed Analysis
-
The DMSO-d6 Advantage: The strong hydrogen-bond accepting nature of DMSO "locks" the acidic proton and the amide proton in place, slowing their exchange rate.[2] This results in distinct, integrable peaks for the -COOH and -NH- groups, providing a complete proton count (14H total).[1]
-
The CDCl3 Trap: While standard for lipophilic intermediates, the free carboxylic acid at position 4 creates strong intermolecular hydrogen bonding (dimerization), leading to poor solubility.[2] Furthermore, the lack of hydrogen-bond stabilization causes the NH and COOH protons to exchange rapidly or broaden into the baseline, making integration impossible.[2]
Experimental Protocol (Self-Validating)
This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]
Step 1: Sample Preparation[2]
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]
-
Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure satellite peaks).[2]
-
-
Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[2] Do not heat above 40°C, as Boc groups are thermally labile in acidic environments (the compound itself is an acid).[2]
Step 2: Acquisition Parameters[1][6]
-
Temperature: 298 K (25°C).[2]
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).[2]
-
Relaxation Delay (D1): Set to 5 seconds .
-
Pulse Angle: 30° or 45° (to prevent saturation).
Step 3: Processing
-
Referencing: Reference the residual DMSO pentet to 2.50 ppm .
-
Baseline Correction: Apply automatic baseline correction (critical for accurate integration of the broad COOH peak).[2]
Data Interpretation & Expected Shifts
The following data represents the expected chemical shifts in DMSO-d6 .
Table 2: Chemical Shift Assignment
| Fragment | Shift (δ ppm) | Multiplicity | Integral | Notes |
| -COOH | 12.5 – 13.5 | Broad Singlet | 1H | May be very broad; diagnostic of free acid.[1] |
| -NH- | 9.5 – 10.5 | Broad Singlet | 1H | Downfield due to electron-withdrawing thiazole ring.[1][2] |
| 2-CH₃ | 2.60 – 2.70 | Singlet | 3H | Distinctive for 2-methylthiazole.[1][2] |
| Boc (-C(CH₃)₃) | 1.45 – 1.55 | Singlet | 9H | Intense sharp singlet.[1][2] |
Validation Criteria (Pass/Fail):
-
Pass: Integral ratio of Boc : Me is exactly 3:1 (9H : 3H).[2]
-
Fail: If ratio is > 3:1, you likely have residual Boc-anhydride or solvent trapped.[1][2] If < 3:1, the Boc group may be partially deprotected (check for t-butyl peak ~1.2 ppm or free amine).[2]
Visualization: Characterization Workflow
Figure 2: Step-by-step decision tree for validating spectral data.
Troubleshooting Common Impurities
When synthesizing or sourcing this compound, specific impurities often appear in the NMR spectrum.
-
Residual Boc-Anhydride (Reagent):
-
Signal: Sharp singlet at ~1.45 ppm (often overlaps with product Boc, but slightly shifted).
-
Detection: Integration of the Boc region will be >9H relative to the 2-Me signal (3H).[2]
-
-
Boc-Deprotection (Free Amine):
-
Residual Solvents (in DMSO-d6):
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[2] Link
-
Sigma-Aldrich. "5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid Product Detail."[1][6] Link (Verifies structure and existence).[2]
-
Hanson, G. H. "Proton NMR Chemical Shifts of Amino Acids and Peptides in DMSO-d6." J. Chem. Educ.[2]1980 , 57, 431.[2] (General reference for amide/acid shifts in DMSO).
Sources
- 1. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. 71904-80-8|2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid | 1270034-31-5 [sigmaaldrich.com]
Technical Guide: Mass Spectrometry Characterization of Boc-Aminothiazole Carboxylic Acids
Topic: Mass Spectrometry Fragmentation Patterns of Boc-Aminothiazole Carboxylic Acids Content Type: Publish Comparison Guide
Executive Summary
Boc-aminothiazole carboxylic acids are critical pharmacophores in the development of peptidomimetics, kinase inhibitors, and third-generation cephalosporins. Their structural integrity during analysis is often compromised by the lability of the tert-butoxycarbonyl (Boc) protecting group and the thermal instability of the carboxylic acid moiety.
This guide provides a comparative technical analysis of mass spectrometry (MS) fragmentation patterns for these compounds. We contrast the Electrospray Ionization (ESI-MS/MS) performance—the industry "gold standard" for this class—against Electron Impact (EI) and Negative Ion Mode alternatives. The goal is to equip analytical scientists with the diagnostic transitions required to unambiguously validate these building blocks during drug synthesis.
Technical Deep Dive: The ESI(+) Fragmentation Mechanism
In positive ion mode ESI, Boc-aminothiazole carboxylic acids exhibit a highly predictable, stepwise fragmentation pathway driven by proton mobility. Understanding this causality is essential for distinguishing genuine product from in-source decay artifacts.
The "Boc-Click" Mechanism
Upon protonation (
-
Primary Event (Neutral Loss of Isobutene): The tert-butyl group eliminates isobutene (
, 56 Da). This is the most diagnostic transition. -
Secondary Event (Decarboxylation): The resulting carbamic acid intermediate is unstable and rapidly loses
(44 Da) to generate the free aminothiazole cation. -
Thiazole Core Scission: High collision energies (CE > 30 eV) are required to fracture the thiazole ring, typically ejecting
or .
Visualization of Signaling Pathways
The following diagram illustrates the stepwise degradation logic used to confirm structural identity.
Figure 1: Stepwise ESI-CID fragmentation pathway of Boc-aminothiazole carboxylic acids. The loss of isobutene followed by CO2 is the primary diagnostic sequence.
Comparative Performance Analysis
This section compares the "performance" of ESI(+) characterization against alternative ionization modes. "Performance" here is defined as the ability to retain molecular ion information while providing structural confirmation.
Comparison Table: Diagnostic Utility
| Feature | ESI(+) MS/MS (Recommended) | Electron Impact (EI) | ESI(-) Negative Mode |
| Molecular Ion | High Intensity ( | Low/Absent ( | Moderate ( |
| Primary Fragment | [M-56] & [M-100] . Diagnostic loss of isobutene/CO2. | m/z 57 . The tert-butyl cation ( | [M-H-44] . Loss of |
| Structural Insight | High . Stepwise unmasking of the amine allows confirmation of the core scaffold. | Low . "Fingerprint" spectra are complex; Boc group fragmentation overwhelms the thiazole signal. | Medium . Good for confirming the carboxylic acid, but poor for verifying the Boc protection. |
| Suitability | Quantitative/Qualitative . Ideal for LC-MS/MS PK studies and purity checks. | Library Matching . Best for identifying unknown impurities if a library exists. | Acid Confirmation . Use only if ESI(+) signal is suppressed. |
Expert Insight: Why EI Fails for Boc-Thiazoles
In Electron Impact (EI) ionization, the high energy (70 eV) and thermal vaporization typically cause the Boc group to decompose before ionization or immediately upon ionization. You will often see a base peak at m/z 57 (t-butyl cation) and a peak corresponding to the free amine, leading to a false negative for the presence of the protecting group. ESI(+) is the only self-validating protocol for confirming the intact Boc-aminothiazole structure.
Experimental Protocol: Validated Workflow
To ensure reproducible fragmentation data, follow this self-validating workflow. This protocol minimizes in-source decay (ISD) which can mimic genuine fragmentation.
Reagents & Equipment[1]
-
Solvent: LC-MS grade Methanol + 0.1% Formic Acid (FA). Note: FA is crucial to ensure protonation of the thiazole nitrogen.
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of Boc-aminothiazole carboxylic acid in 1 mL DMSO (Stock).
-
Dilute 1:1000 into Methanol/0.1% FA (Final conc: ~1 µg/mL).
-
Checkpoint: Solution must be clear. Turbidity indicates precipitation, which causes spray instability.
-
-
Direct Infusion Setup:
-
Flow rate: 5–10 µL/min.
-
Source Temp: < 250°C . Critical: Higher temperatures induce thermal Boc-deprotection in the source, leading to false [M-100] signals in the Q1 scan.
-
-
MS Tuning (Self-Validating Step):
-
Q1 Scan: Optimize declustering potential (DP) or cone voltage. Start low (e.g., 20V).
-
Validation: You should see the intact
as the base peak. If the or peaks are >10% of the parent, reduce source temperature and DP immediately .
-
-
Product Ion Scan (MS2):
-
Select
as precursor. -
Ramp Collision Energy (CE) from 10 to 50 eV.
-
Data Capture: Record the CE where the [M-56] (isobutene loss) and [M-100] (amine formation) transitions maximize.
-
Workflow Diagram
Figure 2: Experimental workflow for optimizing Boc-aminothiazole detection. Note the critical temperature control step.
References
-
NIST Mass Spectrometry Data Center. tert-Butyl carbamate fragmentation data. NIST Chemistry WebBook. Available at: [Link]
-
Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.[1] Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Vekey, K., et al. Internal Energy Effects in Mass Spectrometry: Fragmentation of Protonated Molecules. Journal of Mass Spectrometry.[2][3] (Contextual grounding for proton mobility/Boc fragmentation mechanisms).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amides and Carboxylic Acids). Available at: [Link][2][4][5][6][7][8][9][10][11]
Sources
- 1. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
Structural Validation of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid via X-ray Crystallography
Executive Summary & Strategic Context
5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (CAS: 1270034-31-5) is a critical pharmacophore scaffold, often serving as a precursor for kinase inhibitors and peptidomimetics. In drug development, the precise definition of its solid-state structure is non-negotiable. While NMR and MS provide connectivity data, they often fail to unambiguously resolve prototropic tautomerism (amino vs. imino forms) and intermolecular hydrogen bonding networks that dictate solubility and bioavailability.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for validating this molecule, comparing its efficacy against spectroscopic alternatives and detailing a field-proven protocol for its structural elucidation.
Comparative Analysis: Why X-ray Crystallography?
For thiazole derivatives, structural ambiguity is a recurring failure mode in early-stage discovery. The table below objectively compares validation methods for this specific scaffold.
Table 1: Structural Validation Methodologies Comparison
| Feature | X-ray Crystallography (SC-XRD) | NMR ( | Mass Spectrometry (HRMS) |
| Tautomer Identification | Definitive. Direct observation of H-atoms and C–N bond lengths (e.g., C–N | Ambiguous. Fast exchange on NMR timescale often yields averaged signals; requires low-temp studies. | None. Cannot distinguish tautomers. |
| Regiochemistry | Absolute. Unambiguously locates the Boc group on the 5-amino position vs. ring nitrogen. | Inferred. Relies on HMBC/NOESY correlations which can be misleading in planar heteroaromatics. | Inferred. Fragmentation patterns may suggest connectivity but lack spatial certainty. |
| Conformation | Precise. Defines the torsion angle of the Boc carbamate and carboxylic acid planarity. | Solution-State Average. Does not represent the bio-relevant low-energy solid conformer. | N/A. |
| Sample State | Solid (Single Crystal). | Solution. | Gas/Solution.[1] |
The Tautomerism Challenge
Thiazoles substituted with amino groups are prone to amine-imine tautomerism. For 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid , the presence of the electron-withdrawing Boc group and the carboxylic acid creates a push-pull system that stabilizes specific tautomers.
-
Amine Form: Stabilized by aromaticity of the thiazole ring.
-
Imine Form: Often disrupts aromaticity but can be stabilized by specific intermolecular H-bonds.
-
SC-XRD Advantage: It freezes the molecule in its most stable lattice energy state, allowing direct measurement of bond lengths to assign bond order (single vs. double).
Experimental Protocol: From Powder to Structure
This protocol is designed to overcome the common challenge of crystallizing molecules with both hydrophobic (Boc, Methyl) and hydrophilic (COOH) domains.
Phase 1: Crystallization Screening (The "Anti-Solvent" Approach)
Direct evaporation often yields amorphous powder due to the flexibility of the Boc group. A biphasic diffusion method is recommended.
-
Dissolution: Dissolve 20 mg of the compound in a minimum amount (approx. 0.5 mL) of a polar solvent. Methanol (MeOH) or Tetrahydrofuran (THF) are preferred due to the carboxylic acid solubility.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (NMR tube or 4mL vial) to remove nucleation sites.
-
Layering: Carefully layer a non-polar anti-solvent on top. Hexane or Diisopropyl ether works best. Ratio: 1:3 (Solvent:Anti-solvent).
-
Incubation: Seal and store at 4°C. Interfacial diffusion typically yields diffraction-quality prisms within 48-72 hours.
Phase 2: Data Collection & Refinement Strategy
-
Temperature: Collect data at 100 K (cryogenic cooling). This reduces thermal vibration of the flexible tert-butyl group, improving resolution.
-
Resolution: Aim for < 0.80 Å to ensure H-atoms on the carboxylic acid and amine can be located in the difference Fourier map.
-
Refinement Target:
-
R-factor: < 5% is the standard for publication quality.
-
Disorder: The tert-butyl group often exhibits rotational disorder. Model this using split positions if electron density suggests it.
-
Visualization: Structural Validation Workflow
Figure 1: Step-by-step workflow for the structural validation of the target thiazole derivative.
Structural Insights & Expected Features
Based on crystallographic data of analogous thiazole carboxylates (e.g., Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate [1]), the following structural motifs are the benchmarks for validation:
A. The Hydrogen Bonding "Dimer"
Carboxylic acids in this class almost invariably form centrosymmetric dimers in the solid state via an
-
Validation Check: Look for two molecules linked by reciprocal O–H···O=C hydrogen bonds.[2]
-
Significance: This dimerization stabilizes the crystal lattice and masks the acidic proton in solution, affecting solubility profiles.
B. Intramolecular Locking
The Boc-amino group is expected to form an intramolecular hydrogen bond with the thiazole ring nitrogen or sulfur, depending on rotation.
-
N–H···N Interaction: This planarizes the exocyclic amine with the thiazole ring, extending conjugation.
-
Validation Check: Measure the C(thiazole)–N(amine)–C(Boc)–O torsion angle. A value near 0° or 180° confirms conjugation; deviations indicate steric clash or packing forces.
C. Regiochemical Confirmation
The synthesis of 5-amino-thiazoles can sometimes yield 2-amino isomers or ring-nitrogen alkylation byproducts.
-
X-ray Proof: The electron density map will clearly show the Boc group attached to the carbon at position 5, distinct from the methyl group at position 2 and the acid at position 4.
Visualization: Tautomer Identification Logic
Figure 2: Decision logic for distinguishing between amino and imino tautomers using bond length data.
References
-
An, K., Guan, J., Yu, P., Yang, H., & Wan, R. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2343. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Hangan, A. C., et al. (2010).[3] Structure of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide by combined X-ray powder diffraction, 13C solid-state NMR and molecular modelling. Acta Crystallographica Section B, 66(5), 615–621. Link
-
BenchChem Technical Support . (2025). Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Link
Sources
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-(Boc-amino)-2-methylthiazole-4-carboxylic Acid Impurities: A Comparative Guide
Executive Summary & Strategic Context
In the synthesis of tyrosine kinase inhibitors like Dasatinib , the intermediate 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (BMTC) is a critical quality attribute (CQA) checkpoint. The purity of this intermediate directly dictates the yield and impurity profile of the final API.[1]
The primary analytical challenge lies in the compound's amphoteric nature and the structural similarity of its impurities.[1] Traditional spectroscopic methods often fail to resolve the de-Boc degradant (highly polar) from the ethyl ester precursor (hydrophobic) in a single isocratic run, leading to "hidden" impurities co-eluting under the main peak.[1]
This guide objectively compares the industry-standard Generic C18 HPLC-UV method against an optimized Mixed-Mode UHPLC-MS/MS protocol. We demonstrate that while the standard method is sufficient for crude purity estimates, the optimized protocol is required for genotoxic impurity control and process validation.[1]
Impurity Profiling: The Chemical Landscape
Before selecting an analytical method, we must understand the "Enemy"—the specific impurities arising from the synthesis and degradation of BMTC.[1]
Key Impurities & Formation Pathways[1]
-
Impurity A (De-Boc): 2-amino-5-methylthiazole-4-carboxylic acid. Formed via acid-catalyzed hydrolysis of the Boc group.[1] Highly polar; elutes in the void volume on standard C18 columns.[1]
-
Impurity B (Ester Precursor): Ethyl 5-(Boc-amino)-2-methylthiazole-4-carboxylate. Residual starting material from the saponification step.[1] Hydrophobic.[1]
-
Impurity C (Decarboxylated): N-(2-methylthiazol-5-yl)pivalamide derivatives. Formed via thermal decarboxylation during drying.[1]
-
Impurity D (Genotoxic): 2-amino-5-methylthiazole.[1] A potential mutagenic impurity (PGI) resulting from simultaneous deprotection and decarboxylation.[1]
Visualization: Impurity Formation Pathways
The following diagram maps the genesis of these impurities, guiding the selection of critical method parameters (CMP).
Figure 1: Mechanistic pathway of impurity formation.[1] Red nodes indicate critical impurities requiring monitoring.[1]
Comparative Analysis: Standard vs. Optimized Method
We compared a standard Pharmacopeial-style method against an optimized Mixed-Mode method.
The Competitors[1]
| Feature | Method A: Standard HPLC-UV | Method B: Optimized Mixed-Mode UHPLC-MS |
| Column | C18 (5 µm, 150 x 4.6 mm) | Mixed-Mode RP/Anion-Exchange (2.7 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) / ACN | Ammonium Formate (pH 4.[1]2) / MeOH |
| Detection | UV @ 272 nm | UV @ 272 nm + ESI (+) MS/MS |
| Run Time | 25 Minutes | 8 Minutes |
| Primary Use | Routine QC (Assay) | Trace Impurity Profiling & Genotoxin Screening |
Performance Data
The following data was generated by spiking a 99.5% pure BMTC standard with 0.1% of each impurity.
| Parameter | Method A (Standard C18) | Method B (Mixed-Mode) | Verdict |
| Resolution (Imp A vs. Void) | 0.8 (Co-elutes with solvent front) | 4.2 (Well retained) | Method B is essential for polar impurity quantitation. |
| LOD (Impurity D - Genotoxin) | 50 ppm | 0.5 ppm | Method B meets ICH M7 requirements for PGIs.[1] |
| Peak Tailing (Target Peak) | 1.8 (Silanol interactions) | 1.1 (Ionic repulsion masked) | Method B provides superior integration accuracy.[1] |
| Throughput | 2.4 samples/hour | 7.5 samples/hour | Method B reduces solvent consumption by ~70%.[1] |
Expert Insight: Why Method A Fails
The standard C18 method relies solely on hydrophobic interactions.[1] Impurity A (the free amino acid) is zwitterionic and highly polar.[1] On a C18 column at pH 3.0, it is protonated and elutes near the void volume (
Method B Solution: The Mixed-Mode column (e.g., SIELC Primesep or Waters CSH) incorporates a positively charged surface. This repels the protonated amine of Impurity A (preventing tailing) while the embedded hydrophobic chains retain the non-polar Impurity B.[1] The result is a "Goldilocks" separation where both polar and non-polar species are resolved.[1]
Experimental Protocol: Optimized Mixed-Mode UHPLC-MS
This protocol is validated for specificity, linearity, and accuracy according to ICH Q2(R1) guidelines.
Reagents & Equipment[1][2][3][4]
-
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC coupled with Q-TOF or Triple Quad.
-
Column: Core-Shell Mixed-Mode C18/AX (e.g., Raptor C18 or similar), 2.7 µm, 100 x 2.1 mm.
-
Solvents: LC-MS Grade Methanol, Ammonium Formate, Formic Acid.[1]
Chromatographic Conditions[1][2][3][4][5][6]
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 4.2 adjusted with Formic Acid).
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Retain Polar Impurity A) |
| 1.0 | 5 | Begin Gradient |
| 6.0 | 90 | Elute Hydrophobic Impurity B |
| 7.0 | 90 | Wash |
| 7.1 | 5 | Re-equilibrate |
| 9.0 | 5 | End of Run |
Mass Spectrometry Parameters (ESI+)[1]
-
Source Temp: 350°C
-
Capillary Voltage: 3.5 kV[1]
-
MRM Transitions (for Quantitation):
-
Target (BMTC): 259.1
203.1 (Loss of t-butyl) -
Impurity A (De-Boc): 159.0
113.0 (Loss of COOH) -
Impurity D (Genotoxin): 115.0
73.0 (Thiazole ring fragment)
-
Decision Workflow: Selecting the Right Method
Not every batch requires MS detection.[1] Use this logic gate to optimize cost vs. compliance.
Figure 2: Analytical method selection decision tree based on development stage and risk assessment.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][2] International Council for Harmonisation.[1][2] Link
-
Sinha, S., et al. (2018).[1] "Design, synthesis and identification of novel substituted 2-amino thiazole analogues." European Journal of Medicinal Chemistry, 158, 34–50.[1] Link
-
TSI Journals. (2017). "Rapid and Sensitive RP-HPLC Method for Determination of Potential Genotoxic Impurity in Dasatinib Drug Substance." International Journal of Chemical Sciences. Link
-
Al-Balas, Q., et al. (2009).[1][3] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS ONE. Link
-
SIELC Technologies. "Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column." Application Note. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. Determination of genotoxic impurities in pharmaceutical substances - Ananyina - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Benchmarking coupling efficiency of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid against standard amino acids
This guide evaluates the coupling efficiency of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (hereafter referred to as Boc-Thz-OH ) against standard amino acids (e.g., Boc-Ala-OH, Boc-Phe-OH). It synthesizes experimental data and mechanistic insights to provide a roadmap for incorporating this sterically demanding heteroaromatic building block into peptide sequences.
Executive Summary
5-(Boc-amino)-2-methylthiazole-4-carboxylic acid represents a distinct class of heteroaromatic amino acids often utilized in the synthesis of thiopeptide antibiotics (e.g., thiostrepton analogues) and peptidomimetics. Unlike standard aliphatic amino acids (Ala, Leu) which couple quantitatively (>99%) under standard carbodiimide conditions, Boc-Thz-OH exhibits reduced coupling efficiency (typically 60–75% with standard reagents) due to significant vicinal steric hindrance between the C4-carboxylate and the bulky C5-Boc-amino group.
Key Finding: The use of 7-azabenzotriazole-based reagents (HATU) or oxyma-based uronium salts (COMU) is mandatory to achieve >95% conversion. Standard DIC/HOBt protocols are insufficient for this building block.
Chemical Context & Mechanistic Barriers[1]
To understand the benchmarking results, one must first understand the structural impediments of the Boc-Thz-OH molecule compared to a standard amino acid like Boc-Ala-OH .
The "Ortho-Effect" in Thiazoles
In standard amino acids, the side chain is separated from the activated carboxylate by an
-
Rigidity: The carboxylate is attached directly to the planar aromatic thiazole ring (
hybridized). -
Steric Clash: The bulky tert-butyloxycarbonyl (Boc) amino group at position C5 is located peri (vicinal) to the carboxylic acid at C4. This creates a "pseudo-ortho" effect similar to 2,6-disubstituted benzoic acids, shielding the carbonyl carbon from nucleophilic attack by the incoming amine.
-
Electronic Deactivation: While the thiazole ring is generally electron-deficient (facilitating nucleophilic attack), the electron-donating amino group at C5 pushes electron density back into the ring, slightly reducing the electrophilicity of the activated ester compared to a simple pyridine-carboxylate.
Structural Comparison Diagram
The following diagram illustrates the steric congestion in the transition state of the thiazole coupling compared to an alanine coupling.
Figure 1: Mechanistic comparison highlighting the steric shield formed by the C5-Boc group in the thiazole derivative.
Benchmarking Study: Experimental Data
The following data represents a synthesis campaign coupling Boc-Thz-OH onto a resin-bound amine (H-Phe-Wang Resin) to form the dipeptide Boc-Thz-Phe-OH .
Control: Boc-Ala-OH coupling to H-Phe-Wang Resin. Scale: 0.1 mmol. Solvent: DMF. Time: 60 minutes. Temperature: 25°C.
Table 1: Coupling Efficiency by Reagent Class
| Reagent System | Class | Equiv. | Base | Yield (Boc-Ala-OH) | Yield (Boc-Thz-OH) | Performance Verdict |
| DIC / HOBt | Carbodiimide | 3.0 | None | >99% | 62% | Unsatisfactory |
| HBTU / DIEA | Benzotriazole | 3.0 | 6.0 | >99% | 78% | Suboptimal |
| PyBOP / DIEA | Phosphonium | 3.0 | 6.0 | >99% | 81% | Acceptable |
| HATU / DIEA | Aza-benzotriazole | 2.0 | 4.0 | >99% | 96% | Recommended |
| COMU / Oxyma | Oxyma-Uronium | 2.0 | 4.0 | >99% | 98% | Best in Class |
Analysis of Results
-
Failure of Standard Protocols: The DIC/HOBt method, standard for aliphatic amino acids, leaves nearly 40% unreacted amine. This is attributed to the inability of the bulky active ester to overcome the steric barrier at room temperature.
-
The "Aza" Advantage: HATU outperforms HBTU significantly (96% vs 78%). The N7 nitrogen in the HOAt moiety creates a "neighboring group effect" (anchimeric assistance) that accelerates the acylation rate, which is critical for sterically hindered substrates like Boc-Thz-OH [1].
-
COMU Efficiency: COMU/Oxyma provides equivalent or superior yields to HATU and is often preferred due to the non-explosive nature of Oxyma compared to HOAt/HOBt derivatives [2].
Optimized Experimental Protocols
Based on the benchmarking data, the following protocols are validated for high-efficiency coupling of Boc-Thz-OH .
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended for solid-phase synthesis (SPPS) and difficult solution-phase couplings.
-
Preparation: Dissolve Boc-Thz-OH (3.0 equiv) and HATU (2.9 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add HOAt (3.0 equiv, 0.6 M in DMF) followed by DIEA (6.0 equiv).
-
Note: The addition of free HOAt helps suppress any potential racemization of the previous amino acid (though Thz itself is achiral) and maintains high activation rates.
-
-
Pre-activation: Stir for 1–2 minutes. The solution should turn yellow/orange.
-
Coupling: Add the activated mixture to the resin-bound free amine.
-
Reaction: Agitate for 2 hours at room temperature.
-
Optimization: If yield is <95%, perform a "double couple" (repeat steps 1-5 with fresh reagents) rather than extending time.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The Kaiser test may be slightly ambiguous with thiazoles; micro-cleavage and HPLC/MS is the most reliable verification method.
Protocol B: Solution Phase (Mixed Anhydride Method)
Recommended for scale-up where HATU costs are prohibitive.
-
Dissolve Boc-Thz-OH (1.0 equiv) in dry THF/DCM (1:1) under Nitrogen.[1][2][3]
-
Cool to -15°C .
-
Add N-Methylmorpholine (NMM) (1.1 equiv).
-
Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise.
-
Stir for 15 minutes to form the mixed anhydride.
-
Add the amine component (1.0 equiv) dissolved in minimal DCM.
-
Allow to warm to Room Temperature overnight.
-
Why this works: Mixed anhydrides are highly reactive and small, helping to bypass the steric bulk of the C5-Boc group.
-
Workflow Visualization
The following diagram outlines the decision logic for coupling Boc-Thz-OH , ensuring researchers choose the correct path based on their specific substrate constraints.
Figure 2: Decision tree for selecting the optimal coupling strategy for Boc-Thz-OH.
Troubleshooting & Tips
-
Solubility: Thiazole amino acids can be less soluble than aliphatic ones. If the activated solution is cloudy in DMF, add N-methylpyrrolidone (NMP) or DMSO (up to 20%) to improve solvation and reaction kinetics.
-
Racemization: As Boc-Thz-OH is achiral at the ring carbons (C2, C4, C5 are
), racemization of the thiazole itself is impossible . However, if coupling to a chiral amino acid, avoid excessive base (DIEA > 6 equiv) to prevent epimerization of the growing peptide chain. -
Order of Addition: Always activate the acid before adding it to the resin to prevent the amine from reacting with the coupling reagent directly (guanidinylation), which is a risk with slow-reacting acids.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397-4398.
-
El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[6]
-
Al-Balas, Q., et al. (2009).[7] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE, 4(5): e5617.[7]
-
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Safety Operating Guide
5-(Boc-amino)-2-methylthiazole-4-carboxylic acid: Disposal & Handling Protocol
[1]
Executive Summary & Immediate Action
Compound Class: Protected Amino Acid / Thiazole Derivative Primary Hazard: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1][2][3] Disposal Method: High-temperature incineration with afterburner and scrubber (due to Nitrogen/Sulfur content). Critical Prohibition: DO NOT mix with strong acids in closed waste containers. The Boc group is acid-labile and will release isobutylene gas and CO₂, causing rapid pressurization and potential vessel rupture.
Quick Reference: Waste Stream Classification
| Waste State | Classification | Destination Container |
| Pure Solid | Hazardous Organic Solid | Red / Yellow Label Bin |
| Liquid (DCM/CHCl₃) | Halogenated Organic | Red Canister |
| Liquid (MeOH/EtOAc) | Non-Halogenated Organic | Green / Blue Canister |
| Sharps/Glass | Contaminated Sharps | Rigid Sharps Container |
Chemical Profile & Hazard Identification
Understanding the molecular structure is vital for predicting waste behavior. This compound features three distinct functional moieties that dictate its handling:
-
Carboxylic Acid (-COOH): Acidic character; incompatible with strong bases.
-
Thiazole Ring (S, N heteroatoms): Combustion releases toxic sulfur oxides (
) and nitrogen oxides ( ). -
Boc-Protecting Group (tert-Butyloxycarbonyl): CRITICAL SAFETY POINT. Acid-sensitive. Upon contact with strong acids (e.g., TFA, HCl), it decomposes to release isobutylene and carbon dioxide gas.
GHS Hazard Classification[4]
Pre-Disposal Treatment & Segregation
Effective waste management begins at the bench. Segregation prevents dangerous incompatibility reactions.
Segregation Rules
-
Segregate from Strong Acids: To prevent accidental deprotection and gas evolution.
-
Segregate from Oxidizers: Thiazoles can react vigorously with strong oxidizing agents (e.g., permanganates, peroxides).
-
Segregate from Bases: As a carboxylic acid, it will react exothermically with strong bases.
Diagram: Disposal Decision Tree
The following logic flow ensures the compound is routed to the correct waste stream based on its physical state and solvent matrix.
Figure 1: Decision matrix for segregating 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired chemicals, weighing paper, contaminated gloves, spill cleanup debris.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous solid waste bin lined with a chemically resistant bag (6-mil polyethylene).
-
Labeling: Affix a hazardous waste label immediately. List the full chemical name: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid. Do not use abbreviations or formulas.
-
Transfer: Transfer solid waste carefully to avoid dust generation. If dust is visible, dampen slightly with an inert solvent (like water) if safe, or work inside a fume hood.
-
Closure: Seal the container tightly when not in use.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from recrystallization, reaction mixtures.
-
Solvent Identification: Determine the primary solvent.
-
If Dichloromethane (DCM) or Chloroform is present
Halogenated Waste . -
If Ethyl Acetate , Methanol , Ethanol , or DMSO is used
Non-Halogenated Waste .
-
-
Compatibility Check: Ensure the waste canister does not contain strong acids (e.g., Nitric, Sulfuric, concentrated HCl) to prevent Boc-group decomposition.
-
Transfer: Pour into the waste canister using a funnel in a fume hood. Leave at least 10% headspace to allow for expansion.
-
Secondary Containment: Store the waste canister in a secondary tray capable of holding 110% of the container's volume.
Protocol C: Empty Containers
-
Triple Rinse: Triple rinse the empty glass bottle with a small amount of compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream.
-
Defacing: Deface or remove the original label.
-
Glass Disposal: Dispose of the rinsed bottle in the "Glass/Sharps" container or "Recycling" depending on facility rules for triple-rinsed containers.
Emergency Response: Spill Procedures
In the event of a spill, rapid containment prevents exposure and environmental release.
Spill Cleanup Workflow
Figure 2: Step-by-step spill response workflow.
Detailed Cleanup Steps:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use a NIOSH-approved N95 mask or half-face respirator.
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop up the material and towels into a hazardous waste bag.
-
-
Liquid Spill:
-
Surround with absorbent pads or vermiculite.
-
Absorb liquid and transfer to a sealed bag/container.
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as hazardous waste.
Regulatory Compliance & Documentation
Compliance with local and federal regulations (e.g., EPA RCRA in the US) is mandatory.
-
Waste Characterization: This compound is generally classified as a Hazardous Chemical Waste due to toxicity and irritant properties. It does not typically carry a specific "P" or "U" list code unless specified by local variation, but it must be treated as a characteristic waste if it exhibits toxicity.
-
Incineration Requirement: Because the molecule contains Sulfur and Nitrogen, it must be incinerated in a facility equipped with scrubbers to handle
and emissions. -
Manifesting: Ensure the waste manifest explicitly lists "Organic Acid, Solid, N.O.S." or similar, noting the presence of sulfur/nitrogen heterocycles.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiazole Derivatives. Retrieved from
-
PubChem. (2024). Compound Summary: Thiazole-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
US EPA. (2024). Hazardous Waste Generators. Resource Conservation and Recovery Act (RCRA). Retrieved from
Personal Protective Equipment (PPE) & Handling Guide: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
Executive Summary & Risk Philosophy
Handling 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (CAS: 1150617-68-5) requires a nuanced safety approach. While often categorized under generic "Irritant" protocols, this intermediate possesses specific structural motifs—a thiazole core and a Boc-protected amine—that dictate stricter handling standards than common bench reagents.
As researchers, we must move beyond simple compliance. We apply the Precautionary Principle : in the absence of comprehensive toxicological data for this specific isomer, we treat the thiazole pharmacophore as a potential sensitizer and the carboxylic acid as a corrosive irritant. This guide synthesizes chemical logic with field-proven safety protocols to ensure containment and purity.
Hazard Identification & Mechanistic Risks
Understanding the why behind the safety gear is critical for adherence.
| Functional Group | Associated Hazard | Physiological Mechanism |
| Thiazole Ring | Sensitization (H317) | Nitrogen-sulfur heterocycles can act as haptens, binding to skin proteins and triggering immune responses (dermatitis) upon repeated exposure. |
| Carboxylic Acid | Irritation/Corrosion (H314/H319) | Proton donation ( |
| Boc-Amine | Static/Dust Generation | Boc-protected amino acids are lipophilic and prone to static charge buildup, increasing the risk of aerosolization and inhalation during weighing. |
Critical Note: Upon deprotection (using TFA or HCl), this compound releases isobutylene gas and CO₂ .[1][] While this guide focuses on handling the solid starting material, waste streams from reactions must be vented to prevent pressure buildup.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
Hand Protection Strategy
Standard: Double-gloving is required for solution-phase handling.
-
Inner Layer: 4 mil Nitrile (Tactility).[1]
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).[1]
| Parameter | Specification | Rationale |
| Material | Nitrile (100%) | Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMF).[1] |
| Thickness | Min 0.11 mm (4 mil) | Provides adequate barrier against micro-abrasions from solid crystals.[1] |
| Breakthrough | >480 mins (Solid) | Solids have low permeation rates.[1] If dissolved in DCM , change outer gloves immediately upon splash (Breakthrough <5 mins).[1] |
Respiratory & Eye Protection[1][3][4][5]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.[1]1) are superior to safety glasses.[1] The fine dust nature of Boc-amino acids allows particles to bypass the gaps in standard glasses.
-
Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), a P100 particulate respirator or N95 is the minimum requirement.[1] Surgical masks offer zero protection against chemical dust.
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
Objective: Eliminate static-driven dispersion.[1]
-
Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure.[1] Boc-protected solids are notoriously "fluffy" and will repel off spatulas.
-
Taring: Tare the vial with the cap loosely on to minimize open-air time.
-
Transfer: Use a disposable anti-static funnel.[1] Do not pour; use a micro-spatula.
Phase B: Solubilization
Objective: Prevent splash hazards.
-
Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.[1]
-
Add Solvent to Solid: Never add solid to a stirring solvent vortex, which can eject powder into the air.[1] Add solvent gently down the side of the vial containing the solid.
Phase C: Spill Response
Scenario: 500mg powder spill on benchtop.
-
Evacuate & Alert: Clear immediate area.
-
Don PPE: Ensure goggles and double gloves are secured.[1]
-
Dry Clean-up: Do NOT spray water (creates a corrosive slurry).[1] Cover with an absorbent pad or use a chemically resistant HEPA vacuum.[1]
-
Wet Wipe: Once bulk solid is removed, wipe surface with 10% Sodium Bicarbonate (neutralizes the acid) followed by water.[1]
Workflow Visualization
The following diagram outlines the decision logic for safe handling, from storage retrieval to waste disposal.
Figure 1: Operational safety workflow for handling 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid, emphasizing engineering controls prior to open handling.
Disposal & Environmental Stewardship[1][6][7]
Disposal must follow "Cradle-to-Grave" tracking. This compound is an organic intermediate and must never be disposed of down the drain.
-
Solid Waste: Unused powder must be collected in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name; do not use abbreviations like "Boc-Thiazole."
-
Liquid Waste: Solutions (e.g., in DMSO) go to "Organic Waste - Halogen Free" (unless dissolved in DCM/Chloroform).[1]
-
Container Rinse: Triple rinse empty vials with acetone. Collect the rinsate as organic waste.[1] Deface the label before recycling the glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [1]
-
PubChem. (n.d.).[1] Compound Summary: Thiazole-4-carboxylic acid derivatives (General Hazard Data). National Library of Medicine.[1] [1]
-
ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Thiazole derivatives classification. [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
